4-(3-Bromophenyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZRMBBOWCPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310550 | |
| Record name | 4-(3-Bromophenyl)piperidine | |
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Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351534-36-6 | |
| Record name | 4-(3-Bromophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351534-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351534-36-6 | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromophenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a 3-bromophenyl group at the 4-position. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous clinically approved drugs and biologically active molecules. The presence and position of the bromo-substituted phenyl ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthetic methodologies related to this compound and its isomers, acknowledging the current limitations in publicly available biological data for this specific compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a saturated six-membered heterocyclic amine (piperidine) with a bromophenyl substituent.
General Chemical Identity
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol [1] |
| CAS Number | 1159825-25-8[1] |
While specific, experimentally determined physicochemical data for this compound is limited in publicly accessible literature, data for the isomeric 4-(4-Bromophenyl)piperidine can provide an estimation.
Physicochemical Properties of 4-(4-Bromophenyl)piperidine (Isomer)
| Property | Value |
|---|---|
| Melting Point | 144-146 °C |
| Boiling Point (Predicted) | 307.6 ± 42.0 °C |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ |
| pKa (Predicted) | 10.14 ± 0.10 |
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the protons on the piperidine ring, which would appear in the aliphatic region (typically 1.5-3.5 ppm). The aromatic protons of the 3-bromophenyl group would be observed in the aromatic region (around 7.0-7.5 ppm), showing characteristic splitting patterns based on their substitution.
-
¹³C NMR: Resonances for the five distinct carbons of the piperidine ring in the aliphatic region and six aromatic carbons in the downfield region. The carbon attached to the bromine atom would have a characteristic chemical shift.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 239 and 241 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
Synthesis of Phenylpiperidine Derivatives
A general approach to synthesizing 4-arylpiperidines involves the reduction of a corresponding tetrahydropyridine precursor. The following is a detailed experimental protocol for the synthesis of the isomeric 4-(4-Bromophenyl)piperidine, which could be adapted for the synthesis of the 3-bromo isomer.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)piperidine[2]
Reaction Scheme:
Caption: Synthesis of 4-(4-Bromophenyl)piperidine.
Materials:
-
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
-
Anhydrous Methanol
-
Triethylamine
-
Rhodium on carbon (Rh/C) catalyst
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
A solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) is prepared in anhydrous methanol (20 mL) and triethylamine (2 mL).[2]
-
To this solution, Rh/C catalyst (0.060 g) is added.[2]
-
The reaction mixture is placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours.[2]
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite® to remove the catalyst.[2]
-
The filtrate is concentrated under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.[2]
Characterization of 4-(4-Bromophenyl)piperidine:
-
¹H NMR (400 MHz, MeOD): δ 1.55-1.59 (2H, m), 1.61-1.70 (2H, m), 2.55-2.56 (1H, m), 2.64-2.70 (2H, m), 3.09-3.06 (2H, m), 7.13 (2H, J = 8.0 Hz, d), 7.31 (2H, J = 8.0 Hz, d).[2]
-
¹³C NMR (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3.[2]
-
ESI-MS : m/z 241 [M+H]⁺.[2]
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been identified, the broader class of phenylpiperidine derivatives has been extensively studied and shown to interact with a variety of biological targets, particularly within the central nervous system.
Hypothesized Biological Targets:
Based on the activities of structurally related compounds, this compound could potentially interact with:
-
Opioid Receptors: The 4-phenylpiperidine scaffold is a core component of many opioid analgesics.
-
Dopamine Transporter (DAT) and Dopamine Receptors: Phenylpiperidine derivatives have been investigated as dopamine reuptake inhibitors and receptor ligands.
-
Sigma Receptors (σ₁ and σ₂): These receptors are known to bind a wide range of phenylpiperidine-containing ligands and are implicated in various neurological functions.
-
Serotonin Transporter (SERT) and Serotonin Receptors: Some phenylpiperidine analogs exhibit affinity for serotonin transporters and various serotonin receptor subtypes.
-
Enzyme Inhibition: Derivatives of bromophenyl compounds have been explored as inhibitors for enzymes such as farnesyl protein transferase.
Illustrative Signaling Pathway (Hypothetical):
Given the prevalence of phenylpiperidines as CNS-active agents, a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a dopamine or opioid receptor, can be illustrated.
References
An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)piperidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid framework allows for precise spatial orientation of substituents, making it a valuable building block in drug design. This guide provides a comprehensive overview of the primary synthetic strategies for preparing 4-(3-bromophenyl)piperidine, a key intermediate that allows for further diversification through the versatile bromo-substituent. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate laboratory application.
Core Synthetic Strategies
The construction of the this compound core can be approached through several established synthetic methodologies. The primary methods involve forming the crucial carbon-carbon or carbon-nitrogen bond that attaches the phenyl ring to the piperidine core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern organic synthesis for forming C-C and C-N bonds.[3][4]
-
Suzuki-Miyaura Coupling : This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide.[4][5][6] For this synthesis, one could couple a piperidine-derived boronic acid or ester with 1-bromo-3-iodobenzene or 1,3-dibromobenzene. Alternatively, a 4-halopiperidine derivative can be coupled with 3-bromophenylboronic acid. The latter is often more practical.
-
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[3][7][8] While not directly applicable for the synthesis of the 4-arylpiperidine C-C bond, it is a critical method for synthesizing N-aryl piperidine derivatives, which are themselves important in pharmaceuticals.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a ketone or aldehyde with an amine in the presence of a reducing agent.[9][10][11][12] To synthesize N-substituted 4-arylpiperidines, one can react an N-substituted-4-piperidone with an aniline derivative. For example, the synthesis of 4-ANPP (4-anilino-N-phenethylpiperidine), a precursor to fentanyl, utilizes the reductive amination of N-phenethyl-4-piperidinone with aniline.[13]
Hydrogenation of Pyridine Precursors
A common strategy involves the synthesis of a substituted pyridine ring followed by its reduction to the corresponding piperidine. This can be achieved through catalytic hydrogenation using catalysts like Rhodium on carbon (Rh/C) or Platinum oxide.[1][14] For instance, 4-(4-bromophenyl)piperidine has been synthesized with a high yield by hydrogenating 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[14]
Synthesis of the Core: this compound
A practical and widely applicable approach to the synthesis of this compound involves a Suzuki coupling reaction, followed by deprotection. The piperidine nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions and aid in purification.
Caption: General workflow for the synthesis of this compound.
Synthesis of Derivatives
Once the this compound core is obtained, it can be derivatized at two primary positions: the piperidine nitrogen and the brominated phenyl ring.
-
N-Functionalization : The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents via N-alkylation, N-acylation, or N-arylation (e.g., Buchwald-Hartwig amination).
-
Phenyl Ring Functionalization : The bromo group serves as an excellent coupling partner for further palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new aryl, alkyl, or alkynyl groups at the 3-position of the phenyl ring.
Caption: Derivatization pathways for the this compound core.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key synthetic steps. Note that yields are highly substrate-dependent and optimization is often required.
Table 1: Synthesis of 4-Arylpiperidines via Hydrogenation
| Precursor | Catalyst | H₂ Pressure (psi) | Solvent | Time (h) | Yield (%) | Reference |
|---|
| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | Rh/C | 100 | Methanol / Et₃N | 24 | 98 |[14] |
Table 2: N-Arylation via Nucleophilic Substitution
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|
| Bromobenzene | Piperidine | Sodium tert-amylate | Sulfolane | 150-160 | 3 | High (not specified) |[15] |
Table 3: Bromination of N-Phenylpiperidine
| Brominating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Bromosuccinimide | Tetra-N-butyl ammonium tetraphenylborate | Acetonitrile | 20-25 | 6 | 90.1 | [15] |
| Dibromohydantoin | Tetra-N-butyl ammonium tetraphenylborate | Dichloromethane | 20-25 | 5 | 87.2 |[15] |
Table 4: Boc-Deprotection of Amines
| Acid | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 h | [9] |
| Hydrochloric Acid (4M) | Dioxane | Room Temp | 2-12 h | [16][17] |
| Zinc Bromide | Dichloromethane (DCM) | Room Temp | Overnight |[16] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine via Hydrogenation[14]
This protocol describes the synthesis of the 4-bromo isomer, which is directly adaptable to the 3-bromo isomer by starting with the corresponding 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine precursor.
-
Reaction Setup : To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol and triethylamine (approx. 10% v/v), add Rh/C catalyst (approx. 5-10% w/w).
-
Hydrogenation : Place the reaction mixture in a pressure vessel. Pressurize the vessel with hydrogen gas to 100 psi.
-
Reaction : Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The resulting solid can be purified further by recrystallization or column chromatography if necessary. A 98% yield was reported for the 4-bromo isomer.[14]
Protocol 2: General Procedure for Boc-Deprotection using TFA[9][16]
-
Reaction Setup : Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition : Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA) (typically 5-10 eq, or as a 25-50% solution in DCM).
-
Reaction : Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash further with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[7]
This protocol is for coupling an aryl halide with an amine, a key step in synthesizing N-aryl derivatives.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.[7]
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., Sodium tert-butoxide, 1.4 eq).[7]
-
Reagent Addition : Evacuate and backfill the flask with the inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the aryl halide (1.0 eq) and the amine (1.2 eq).[7]
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction until completion (typically 12-24 hours) by TLC or GC-MS.[7]
-
Workup : Once complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.
-
Isolation and Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. 4-ANPP - Wikipedia [en.wikipedia.org]
- 14. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 15. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. reddit.com [reddit.com]
Spectroscopic Data of 4-(3-Bromophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of expected and comparative spectroscopic data for the compound 4-(3-Bromophenyl)piperidine. Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents data for the closely related isomer, 4-(4-Bromophenyl)piperidine, to serve as a valuable reference for researchers. Additionally, general experimental protocols for each key spectroscopic technique are detailed to aid in data acquisition and interpretation.
Data Presentation
The following tables summarize the key spectroscopic data. It is important to note that the NMR and Mass Spectrometry data presented are for the constitutional isomer, 4-(4-Bromophenyl)piperidine, and should be used for comparative purposes.
Table 1: ¹H NMR Data for 4-(4-Bromophenyl)piperidine
Solvent: MeOD, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 | d, J = 8.0 Hz | 2H | Ar-H |
| 7.13 | d, J = 8.0 Hz | 2H | Ar-H |
| 3.06-3.09 | m | 2H | Piperidine-H (axial, C2/C6) |
| 2.64-2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |
| 2.55-2.56 | m | 1H | Piperidine-H (C4) |
| 1.61-1.70 | m | 2H | Piperidine-H (axial, C3/C5) |
| 1.55-1.59 | m | 2H | Piperidine-H (equatorial, C3/C5) |
Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]
Table 2: ¹³C NMR Data for 4-(4-Bromophenyl)piperidine
Solvent: MeOD, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 145.3 | Ar-C (quaternary) |
| 131.2 | Ar-C |
| 128.5 | Ar-C |
| 128.2 | Ar-C |
| 119.4 | Ar-C (C-Br) |
| 45.6 | Piperidine-C (C2/C6) |
| 41.4 | Piperidine-C (C4) |
| 32.7 | Piperidine-C (C3/C5) |
Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]
Table 3: Infrared (IR) Spectroscopy - Expected Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3500 | Medium, broad | N-H Stretch | Secondary Amine (Piperidine) |
| 3000-3100 | Medium | C-H Stretch | Aromatic |
| 2850-2950 | Strong | C-H Stretch | Aliphatic (Piperidine) |
| 1550-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1450-1500 | Medium | C-H Bend | Aliphatic (Piperidine) |
| 1000-1100 | Strong | C-N Stretch | Secondary Amine |
| 750-800 & 680-720 | Strong | C-H Bend (out-of-plane) | meta-disubstituted Aromatic |
| 500-600 | Medium | C-Br Stretch | Aryl Bromide |
Table 4: Mass Spectrometry (MS) Data for 4-(4-Bromophenyl)piperidine
| m/z | Ion |
| 241 | [M+H]⁺ |
| 239 | [M]⁺ |
Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation: The data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the deuterated solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the sample in the IR beam path and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed. For many organic molecules, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with expected NMR correlations for this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Structure and expected NMR correlations.
References
A Technical Guide to 4-(3-Bromophenyl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)piperidine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, plausible synthetic routes, and explores its potential biological activities based on data from structurally related compounds.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 351534-36-6 | N/A |
| Molecular Formula | C₁₁H₁₄BrN | N/A |
| Molecular Weight | 240.14 g/mol | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Catalytic Hydrogenation
A likely synthetic route involves the catalytic hydrogenation of 4-(3-bromophenyl)pyridine. This method is widely used for the synthesis of piperidine rings from their pyridine precursors due to its high yield and relatively clean reaction conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(3-bromophenyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of a hydrogenation catalyst is added. Common catalysts for this transformation include platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, typically at a pressure ranging from 50 to 100 psi.
-
Reaction Conditions: The reaction is stirred at room temperature for a period of 12 to 24 hours, or until the reaction is deemed complete by monitoring techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product with high purity.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Quantitative Data
Direct biological activity data for this compound is limited in publicly accessible literature. However, the broader class of piperidine derivatives has been extensively studied, revealing significant potential in various therapeutic areas, particularly in oncology and as enzyme inhibitors. The following tables summarize quantitative data for structurally related piperidine compounds, which can serve as a predictive guide for the potential bioactivity of this compound.
Anticancer Activity of Related Piperidine Derivatives
| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |
| Piperidine Complex | A549 (Lung Cancer) | 32.43 µM | [1] |
| Piperine (Piperidine Alkaloid) | K-562 (Leukemia) | >87.6 µM | [1] |
| Piperine (Piperidine Alkaloid) | HL-60 (Leukemia) | >87.6 µM | [1] |
| Piperine (Piperidine Alkaloid) | B16 (Melanoma) | 69.9 µM | [1] |
| Piperine (Piperidine Alkaloid) | HCT-8 (Colon Cancer) | 66.0 µM | [1] |
| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A8) | SU-DHL-6 | 0.12 µM | [2] |
Enzyme Inhibitory Activity of Related Piperidine Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Piperine Derivative (Compound 6) | Monoamine Oxidase B (MAO-B) | 0.045 µM | N/A |
| Piperine Derivative (Compound 10) | Monoamine Oxidase A (MAO-A) | 0.8 µM | N/A |
| Piperine Derivative (Compound 10) | Monoamine Oxidase B (MAO-B) | 1.57 µM | N/A |
| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A5) | PI3Kδ | 1.3 nM | [2] |
| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A8) | PI3Kδ | 0.7 nM | [2] |
| Piperidine-3-carboxamide derivative (H-9) | Cathepsin K | 0.08 µM | [3] |
Potential Mechanisms of Action in Cancer
Based on studies of related piperidine-containing anticancer agents, a plausible mechanism of action for this compound in cancer cells involves the induction of apoptosis and the inhibition of key oncogenic signaling pathways.[4][5]
Hypothesized Signaling Pathway Inhibition
A potential mechanism involves the activation of the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspases.[4] Concurrently, it may inhibit pro-survival pathways such as the Wnt/β-catenin pathway. The inhibition of this pathway would prevent the translocation of β-catenin to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized mechanism of anticancer action.
Conclusion
This compound represents a chemical scaffold with significant potential for the development of novel therapeutics. While direct biological data for this specific compound is emerging, the extensive research on related piperidine derivatives strongly suggests promising avenues for investigation, particularly in the fields of oncology and enzyme inhibition. The synthetic accessibility and the established biological relevance of the piperidine core make this compound a compelling candidate for further research and development. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic utility of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 4-(3-Bromophenyl)piperidine Analogs as Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activity of a novel class of 4-(3-Bromophenyl)piperidine analogs. Emerging research has identified these compounds as potent inhibitors of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of the Ras protein. Dysregulation of the Ras signaling pathway is a hallmark of numerous human cancers, making FTase a compelling target for anticancer drug development. This document summarizes the quantitative inhibitory data, details the experimental methodologies for assessing biological activity, and visualizes the relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Quantitative Data Summary
The inhibitory activity of novel this compound analogs against farnesyltransferase has been systematically evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of these compounds, providing a clear comparison of their potencies.
| Compound ID | Structure | FTase Inhibition IC50 (nM) |
| 1 | 4-(3-Bromophenyl)-1-(3-pyridylmethyl)piperidin-2-one | 420[1] |
| 13 | 4-(3-Chlorophenyl)-1-(3-pyridylmethyl)piperidin-2-one | Data not available |
| 14 | 4-(3-Methylphenyl)-1-(3-pyridylmethyl)piperidin-2-one | Data not available |
| 15 | 4-Phenyl-1-(3-pyridylmethyl)piperidin-2-one | Less potent than 1[1] |
| 16 | 4-(4-Bromophenyl)-1-(3-pyridylmethyl)piperidin-2-one | Inactive[1] |
| 17 | 4-(2-Bromophenyl)-1-(3-pyridylmethyl)piperidin-2-one | 140[1] |
| (+)-8 | (+)-4-(3-Bromophenyl)-piperidine derivative | 1.9[1] |
Note: The full structure of compound (+)-8 was not publicly disclosed in the source material.
Experimental Protocols
The determination of the biological activity of the this compound analogs was primarily conducted through in vitro farnesyltransferase inhibition assays.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of farnesyltransferase. A common method is a fluorescence-based assay.[1][2]
Principle:
The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-peptide).[1][2] When the farnesyl group is transferred to the peptide by FTase, the fluorescence properties of the label change. An inhibitor of FTase will prevent or reduce this transfer, resulting in a diminished fluorescence signal. The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50).[1]
Materials:
-
Recombinant Farnesyltransferase (e.g., rat FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Lonafarnib)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and create a series of dilutions in the assay buffer.
-
Assay Setup:
-
Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).
-
Control (no inhibitor): Add FTase enzyme and the substrate mix.
-
Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.
-
Positive Control: Add FTase enzyme, the substrate mix, and the positive control inhibitor.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the FTase enzyme to the appropriate wells. Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60 minutes), protected from light.[1]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide).[1][2]
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and the Role of Farnesyltransferase
The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, proliferation, and differentiation.[3][4] For Ras to become biologically active, it must undergo a series of post-translational modifications, with the first and most critical step being farnesylation.[3][5] This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid group to the C-terminus of the Ras protein.[5] This modification allows Ras to anchor to the inner surface of the plasma membrane, a prerequisite for its participation in downstream signaling cascades, such as the Raf-MEK-ERK pathway.[5] Mutations in Ras genes, which are found in a significant percentage of human cancers, lead to a constitutively active state, resulting in uncontrolled cell proliferation.[3] Farnesyltransferase inhibitors, such as the novel this compound analogs, block this essential farnesylation step, thereby preventing Ras localization and function and inhibiting the oncogenic signaling pathway.[3][5]
Experimental Workflow for In Vitro Farnesyltransferase Inhibitor Screening
The process of identifying and characterizing novel farnesyltransferase inhibitors involves a systematic workflow, from initial compound synthesis to the determination of inhibitory potency. This workflow ensures a robust evaluation of the therapeutic potential of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Mechanism of Action of 4-(3-Bromophenyl)piperidine
A comprehensive review of the existing scientific literature reveals a significant gap in the specific pharmacological characterization of 4-(3-Bromophenyl)piperidine. To date, detailed mechanism of action studies, including comprehensive binding affinity profiles and functional activity assays, for this specific molecule have not been published. Therefore, it is not possible to provide a detailed technical guide with quantitative data, specific experimental protocols, and signaling pathway diagrams as requested.
While direct research on this compound is not available, the broader class of phenylpiperidine derivatives has been extensively studied. This allows for an informed discussion of its potential pharmacological targets and mechanisms of action based on structure-activity relationships within this chemical family. Phenylpiperidine derivatives are known to interact with a wide array of biological targets, primarily within the central nervous system.
Potential Pharmacological Targets for Phenylpiperidine Derivatives
Based on extensive research into compounds with a similar core structure, this compound could potentially exhibit affinity for one or more of the following receptor and transporter families. It is crucial to note that the specific substitution pattern and stereochemistry of each derivative, including the position of the bromine atom on the phenyl ring, will significantly influence its binding affinity and functional activity at these targets.
Monoamine Transporters
Phenylpiperidine analogues have been widely investigated as ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Dopamine Transporter (DAT): Many 4-phenylpiperidine derivatives act as potent DAT inhibitors, blocking the reuptake of dopamine from the synaptic cleft. This mechanism leads to increased dopaminergic neurotransmission and is associated with stimulant and rewarding effects.
-
Norepinephrine and Serotonin Transporters (NET and SERT): Affinity for NET and SERT is also common among this class of compounds, leading to modulation of noradrenergic and serotonergic signaling, respectively. The ratio of activity at DAT, NET, and SERT is highly dependent on the specific substitutions on the phenyl and piperidine rings.
Opioid Receptors
The 4-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, particularly the µ-opioid receptor (MOR).
-
µ-Opioid Receptor (MOR): Agonism at the MOR is the primary mechanism for the analgesic effects of many clinically used opioids. Structure-activity relationship studies have shown that modifications to the N-substituent and the 4-position of the piperidine ring can dramatically alter potency and efficacy at this receptor.
Sigma Receptors
Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are a common target for phenylpiperidine-containing molecules.
-
Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors: Ligands for these receptors can modulate a range of downstream signaling pathways and have shown potential in the treatment of neurological disorders and cancer.
Other Potential Targets
Derivatives of the phenylpiperidine scaffold have also been shown to interact with:
-
Histamine Receptors (e.g., H₃): Antagonism at the H₃ receptor can promote wakefulness and enhance cognitive function.
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes leads to increased levels of acetylcholine, a neurotransmitter crucial for memory and cognition.
-
Ion Channels (e.g., Sodium Channels): Blockade of voltage-gated sodium channels can produce local anesthetic and anticonvulsant effects.
-
Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can increase the levels of monoamine neurotransmitters and is a strategy for treating depression and Parkinson's disease.
Hypothetical Experimental Workflow for Characterization
To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines the typical progression of such a study.
Caption: A hypothetical experimental workflow for determining the mechanism of action of this compound.
Conclusion
In vitro evaluation of 4-(3-Bromophenyl)piperidine derivatives
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(3-Bromophenyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly in the realm of analgesics and central nervous system (CNS) agents.[1][2] Derivatives of this scaffold are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide focuses on the in vitro evaluation of a specific subset: this compound derivatives, providing a framework for their characterization, from initial binding studies to functional and safety assays.
Data Presentation: Biological Activity
The substitution pattern on the phenyl ring and the piperidine nitrogen is critical in determining the pharmacological profile of these compounds.[4] Modifications can significantly influence binding affinity and selectivity for various biological targets.[5]
One area of investigation for these derivatives has been their interaction with opioid receptors.[5] The data below summarizes the binding affinities of a 4-(3-anilidopiperidine) analogue bearing a 3-bromophenyl group at the piperidine nitrogen for the µ (mu) and δ (delta) opioid receptors.
Table 1: Opioid Receptor Binding Affinities of a this compound Analogue
| Compound ID | N-Substituent | µ-OR Binding Affinity (Ki, nM) | δ-OR Binding Affinity (Ki, nM) | µ/δ Selectivity |
|---|---|---|---|---|
| 12 | 3-Bromophenyl | 1.9 | 47 | ~25-fold |
Data sourced from a study on 4-anilidopiperidine analogues designed based on the message-address concept.[5]
This data indicates that the inclusion of a 3-bromophenyl substituent results in a compound with high affinity and selectivity for the µ-opioid receptor over the δ-opioid receptor.[5]
Experimental Protocols
A thorough in vitro evaluation is essential to characterize the potency, efficacy, and safety of novel chemical entities. Below are detailed methodologies for key experiments relevant to the assessment of this compound derivatives, particularly those targeting G protein-coupled receptors (GPCRs) like opioid receptors.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To quantify the affinity of this compound derivatives for a target receptor (e.g., µ-opioid receptor).
Materials:
-
HEK-293 cells stably expressing the human target receptor (e.g., hµ-OR).[6]
-
Radioligand (e.g., [³H]-DAMGO for µ-OR).
-
Test compounds (this compound derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.[6]
Methodology:
-
Cell Membrane Preparation: Culture and harvest HEK-293 cells expressing the target receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 1-2 mg/mL.[6]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.[6]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation subsequent to receptor binding.
Objective: To determine if this compound derivatives act as agonists or antagonists at the target GPCR and to quantify their potency and efficacy.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP, assay buffer.
-
Test compounds.
-
Known agonist and antagonist for the receptor.
-
Scintillation counter.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing cell membranes, GDP (to ensure G-proteins are in their inactive state), and [³⁵S]GTPγS in an appropriate assay buffer.
-
Agonist Mode: To test for agonist activity, add varying concentrations of the test compound to the reaction mixture.
-
Antagonist Mode: To test for antagonist activity, add a fixed concentration of a known agonist along with varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow for receptor stimulation and [³⁵S]GTPγS binding to the activated Gα subunit.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Agonist: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
Antagonist: Observe for a rightward shift in the agonist's concentration-response curve. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.[7]
-
Cell Viability (Cytotoxicity) Assay
This assay assesses the general toxicity of a compound on living cells. The MTT assay is a common colorimetric method.
Objective: To evaluate the potential cytotoxicity of this compound derivatives.
Materials:
-
A relevant cell line (e.g., human cancer cell lines or normal fibroblasts).[4]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 (concentration that causes 50% cytotoxicity) value from the dose-response curve.[4]
Visualizations: Workflows and Pathways
Diagrams are crucial for visualizing complex processes in drug discovery. The following are presented in DOT language for use with Graphviz.
Caption: General workflow for the in vitro evaluation of novel compounds.
Caption: Simplified GPCR signaling cascade for an agonist ligand.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Arylpiperidines: A Technical Guide
The 4-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of a wide array of biologically active molecules. These compounds have demonstrated significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders, by targeting a variety of receptors and transporters. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-arylpiperidines, with a focus on their interactions with opioid receptors, dopamine transporters, and serotonin transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on this versatile scaffold.
Core Structure and Pharmacophore
The fundamental 4-arylpiperidine structure consists of a piperidine ring substituted at the 4-position with an aryl group. The key pharmacophoric elements that govern the biological activity of these compounds are the basic nitrogen of the piperidine ring, the aryl moiety, and the substituents on both the piperidine nitrogen and the aryl ring. Modifications at these positions have profound effects on the potency, selectivity, and functional activity of 4-arylpiperidine derivatives.
Structure-Activity Relationship at Opioid Receptors
4-Arylpiperidines have been extensively studied as ligands for opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors. These compounds are known to exhibit both agonist and antagonist activities, with their pharmacological profile being highly dependent on their substitution pattern.
A notable example is the series of trans-3,4-dimethyl-4-arylpiperidine derivatives. The substitution on the aryl ring plays a critical role in determining the binding affinity for opioid receptors.[1][2] The position of a hydroxyl group on the phenyl ring significantly influences activity, with the 3-position being optimal for opioid receptor affinity.[1] Replacement of the hydroxyl group with carbamate or carboxamide moieties can maintain or even improve binding affinity and metabolic stability.[1]
Quantitative SAR Data for Opioid Receptor Ligands
The following table summarizes the binding affinities (Ki) of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives for the µ, κ, and δ opioid receptors.[2]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.3 | 2.9 | 55 |
| 8 | 3-NH₂ | 25 | 30 | 250 |
| 9 | 3-NHCHO | 30 | 45 | 300 |
Structure-Activity Relationship at Monoamine Transporters
4-Arylpiperidine derivatives are also potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). Their ability to modulate dopaminergic and serotonergic neurotransmission makes them attractive candidates for the treatment of various neuropsychiatric disorders.[3][4]
Dopamine Transporter (DAT) Ligands
For 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs, modifications to the N-propyl side chain and the diphenylmethoxy moiety significantly impact DAT binding affinity and selectivity over SERT.[5] Generally, unsubstituted and fluoro-substituted compounds exhibit the highest activity and selectivity for DAT.[6] The bioisosteric replacement of a phenyl group with a thiophene moiety has been shown to produce some of the most potent compounds in this series.[5]
Serotonin Transporter (SERT) Ligands
The structural requirements for high-affinity binding to SERT have been investigated through the synthesis of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives. The affinity of these compounds for SERT is influenced by the nature of the aryl group.[7]
Signaling Pathways
The biological effects of 4-arylpiperidines are mediated through their interaction with specific signaling pathways. For instance, opioid receptor agonists, upon binding to their G-protein coupled receptors (GPCRs), initiate a cascade of intracellular events.
References
- 1. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2006106432A3 - 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(3-Bromophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific derivative, 4-(3-Bromophenyl)piperidine. While direct quantitative biological data for this exact molecule is not extensively available in the public domain, a comprehensive analysis of structure-activity relationships (SAR) for analogous compounds strongly suggests its potential as a modulator of the Sigma-1 Receptor (σ1R) and the C-C Chemokine Receptor type 5 (CCR5) . This document outlines the rationale for these targets, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways.
Introduction: The 4-Phenylpiperidine Moiety
The piperidine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products. When substituted with a phenyl group at the 4-position, this scaffold gains access to a diverse range of pharmacological targets, particularly within the central nervous system (CNS) and in inflammatory pathways. The nature and position of substituents on the phenyl ring, as well as modifications to the piperidine nitrogen, can profoundly influence receptor affinity, selectivity, and functional activity. The presence of a bromine atom at the meta-position of the phenyl ring in this compound is anticipated to modulate its electronic and lipophilic properties, thereby influencing its interaction with biological targets.
Potential Therapeutic Targets
Based on extensive research into structurally related 4-phenylpiperidine derivatives, two primary targets emerge as highly probable for this compound: the Sigma-1 Receptor and the CCR5 receptor.
Sigma-1 Receptor (σ1R)
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, neurotransmitter release, and cellular stress responses. Ligands targeting σ1R are being investigated for a variety of therapeutic applications, including neurodegenerative diseases, psychiatric disorders, and pain.
Structure-Activity Relationship (SAR) Insights:
-
N-alkylation of the piperidine ring with various substituents is a common strategy to modulate σ1R affinity.
-
Substitution on the 4-phenyl ring significantly impacts binding. Halogen substitutions are well-tolerated and can enhance affinity. The position of the halogen (ortho, meta, or para) can influence selectivity for σ1R over the σ2R subtype.
C-C Chemokine Receptor type 5 (CCR5)
CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It is also the primary co-receptor for the entry of the most common strains of HIV-1 into host cells. Consequently, CCR5 antagonists are a clinically validated class of antiretroviral drugs for the treatment of HIV/AIDS.
Structure-Activity Relationship (SAR) Insights:
-
Many potent CCR5 antagonists feature a 4-substituted piperidine core.
-
The nature of the substituent at the 4-position of the piperidine ring is critical for potent CCR5 antagonism. Aryl groups, including substituted phenyl rings, are common in this position.
-
Modifications to the piperidine nitrogen with bulky or extended side chains are often necessary to achieve high-affinity binding to the CCR5 receptor.
Quantitative Data Summary
As of the latest literature review, specific binding affinity (Kᵢ) or functional activity (IC₅₀/EC₅₀) data for this compound at various potential targets are not publicly available. The following table is a template that researchers can use to populate data upon experimental evaluation of this compound.
| Target | Assay Type | Radioligand/Substrate | Test Compound | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Sigma-1 Receptor | Radioligand Binding | --INVALID-LINK---Pentazocine | This compound | - | - | - | TBD |
| Sigma-2 Receptor | Radioligand Binding | [³H]DTG | This compound | - | - | - | TBD |
| CCR5 | Radioligand Binding | [¹²⁵I]MIP-1α | This compound | - | - | - | TBD |
| CCR5 | Functional (Chemokine Competition) | CCL3/MIP-1α | This compound | - | - | - | TBD |
| hERG Channel | Electrophysiology | - | This compound | - | - | - | TBD |
TBD: To be determined.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with its potential targets.
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells recombinantly expressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare membrane homogenates to a final protein concentration of 100-200 µ g/well .
-
In a 96-well plate, add assay buffer, the serially diluted test compound or vehicle, and the radioligand at a final concentration close to its Kₑ value (typically 1-5 nM).
-
For the determination of non-specific binding, add haloperidol to a final concentration of 10 µM.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from the competition binding curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
CCR5 Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the CCR5 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human CCR5.
-
Radioligand: [¹²⁵I]MIP-1α (specific activity ~2200 Ci/mmol).
-
Non-specific Ligand: Unlabeled MIP-1α (100 nM final concentration) or a known non-peptide CCR5 antagonist.
-
Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent and serially diluted.
-
Gamma counter.
Procedure:
-
Harvest CCR5-expressing cells and resuspend in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
In a 96-well plate, add binding buffer, the serially diluted test compound or vehicle, and the radioligand at a final concentration of approximately 0.1 nM.
-
For the determination of non-specific binding, add unlabeled MIP-1α to a final concentration of 100 nM.
-
Add the cell suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold binding buffer.
-
Quantify the radioactivity using a gamma counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values as described in the sigma-1 receptor binding assay protocol.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the potential targets of this compound.
Sigma-1 Receptor Signaling
Caption: Simplified Sigma-1 Receptor signaling cascade.
CCR5 Signaling in HIV Entry
Caption: Role of CCR5 in HIV entry and its inhibition.
Experimental Workflow for Target Validation
Caption: A logical workflow for the experimental validation of therapeutic targets.
Conclusion and Future Directions
While definitive experimental data for this compound is pending, the existing body of research on analogous 4-phenylpiperidine derivatives provides a strong rationale for investigating its activity at the sigma-1 and CCR5 receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to undertake a thorough pharmacological characterization of this compound. Future studies should focus on obtaining quantitative binding and functional data, assessing selectivity against related targets, and exploring its efficacy in relevant in vitro and in vivo models of disease. Such investigations will be crucial in determining the therapeutic potential of this compound and guiding the future design of more potent and selective drug candidates.
Physicochemical characteristics of 4-(3-Bromophenyl)piperidine
An In-depth Technical Guide on the Physicochemical Characteristics of 4-(3-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Piperidine derivatives are foundational scaffolds in a multitude of approved drugs, and understanding the properties of substituted analogs like this compound is crucial for their application in drug design and synthesis.[1] This document presents key quantitative data, detailed experimental protocols for property determination, and a visualization of its role as a building block in the drug discovery process.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound and its closely related isomer, 4-(4-Bromophenyl)piperidine, for comparative purposes.
Table 1: General Physicochemical Data
| Property | This compound | 4-(4-Bromophenyl)piperidine | Data Type |
| Molecular Formula | C₁₁H₁₄BrN | C₁₁H₁₄BrN | --- |
| Molecular Weight | 240.14 g/mol | 240.14 g/mol | Calculated |
| CAS Number | 351534-36-6[2] | 80980-89-8[3] | --- |
| Appearance | --- | Pale yellow solid[3] | Experimental |
Table 2: Thermodynamic and Partitioning Properties
| Property | This compound Isomer | Value | Data Type |
| Melting Point | 4-(4-Bromophenyl)piperidine | 144-146 °C[3] | Experimental |
| Boiling Point | 4-(4-Bromophenyl)piperidine | 307.6 ± 42.0 °C[3] | Predicted |
| 3-(4-Bromophenyl)piperidine | 310.9 °C at 760 mmHg[4] | --- | |
| pKa | 4-(4-Bromophenyl)piperidine | 10.14 ± 0.10[3] | Predicted |
| 4-[(3-bromophenyl)methyl]-piperidine | 10.57 ± 0.10[5] | Predicted | |
| logP (XLogP3-AA) | 3-(4-Bromophenyl)piperidine | 2.7[4][6] | Computed |
| Density | 4-(4-Bromophenyl)piperidine | 1.313 ± 0.06 g/cm³[3] | Predicted |
| Topological Polar Surface Area (TPSA) | 3-(4-Bromophenyl)piperidine | 12 Ų[4][6] | Computed |
Spectral Data
Spectral analysis is fundamental for the structural elucidation and confirmation of chemical compounds. While a comprehensive database for this compound is not publicly available, representative spectral data for related bromophenyl-piperidine structures provide insight into the expected signals.
-
¹H NMR: Proton NMR spectra for bromophenyl-piperidine derivatives typically show characteristic signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring.[7][8][9] The piperidine protons often appear as complex multiplets in the 1.5-3.5 ppm region, while the aromatic protons are observed further downfield.[10][11]
-
¹³C NMR: Carbon NMR provides information on the carbon framework. For 4-(4-bromophenyl)piperidine, signals have been reported at δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, and 145.3.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The ESI-MS m/z for 4-(4-bromophenyl)piperidine has been reported as 241 [M+H]⁺, confirming its molecular weight.[10]
Experimental Protocols
Accurate and reproducible experimental data is the gold standard in chemical characterization. The following sections detail standard methodologies for determining the key physicochemical properties discussed above.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.[12] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[13]
Methodology: Capillary Method (using a Mel-Temp apparatus or similar device)
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[13] The tube is tapped gently to compact the sample at the sealed end.[12]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[13]
-
Approximate Determination: A rapid heating rate (5-10 °C/min) is used to get an approximate melting temperature.[13]
-
Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[13] A new sample is heated slowly, at a rate of ~2 °C/min, through the expected melting range.[12]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is the end of the range.[13]
pKa Determination
The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity and is critical for predicting its ionization state at different pH values. For a basic compound like this compound, the pKa refers to its conjugate acid. Potentiometric titration is a common and accurate method for its determination.[14]
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[14] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[14]
-
Apparatus Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Titration: The sample solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[14] A standard solution of a strong base (e.g., 0.1 M NaOH) is then added incrementally.[14]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[14]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (acid) and neutral (base) forms are equal.[15]
logP / logD Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key parameter for predicting a drug's membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique for its measurement.[16][17]
Methodology: Shake-Flask Method
-
Phase Saturation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD measurement) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[17][18] The two phases are then separated.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the second pre-saturated phase is added. The mixture is shaken or agitated (e.g., sonicated for 30 minutes) until the compound has fully partitioned between the two immiscible layers and equilibrium is reached (often requiring several hours or overnight incubation).[16]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[16]
-
Quantification: A careful aliquot is taken from each phase.[16][19] The concentration of the compound in each layer is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).[20]
-
Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP or logD is the base-10 logarithm of this value.[16][17]
Visualization of Experimental and Developmental Workflows
To better illustrate the context in which these physicochemical properties are determined and utilized, the following diagrams, generated using Graphviz, outline a typical experimental workflow and the role of building blocks in drug discovery.
Caption: Workflow for determining key physicochemical properties.
Caption: Use of this compound in drug discovery.
Conclusion
This compound represents a valuable chemical entity for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding and accurate measurement of its physicochemical characteristics—such as melting point, pKa, and logP—are indispensable for guiding medicinal chemistry efforts. The standardized protocols and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of next-generation pharmaceuticals leveraging the piperidine scaffold.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:351534-36-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Piperidine, 4-[(3-bromophenyl)methyl]- CAS#: 1310257-82-9 [m.chemicalbook.com]
- 6. (3R)-3-(4-bromophenyl)piperidine | C11H14BrN | CID 66594897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(3-BROMO-PHENYL)-1-N-BOC-PIPERIDINE (886362-62-5) 1H NMR spectrum [chemicalbook.com]
- 8. (3R)-3-(4-Bromophenyl)piperidine(1336754-69-8) 1H NMR [m.chemicalbook.com]
- 9. 4-(3-BROMO-PHENYL)-PIPERIDINE(1159825-25-8) 1H NMR spectrum [chemicalbook.com]
- 10. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. researchgate.net [researchgate.net]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(3-bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthetic route described herein is a multi-step process involving protection of a piperidone precursor, Grignard reaction, dehydration, reduction, and deprotection.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a five-step sequence starting from 4-piperidone. The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. A subsequent Grignard reaction with 3-bromophenylmagnesium bromide introduces the desired aryl moiety. The resulting tertiary alcohol is then dehydrated to form a tetrahydropyridine intermediate, which is subsequently reduced. The final step involves the removal of the Boc protecting group to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
This protocol describes the protection of the nitrogen atom of 4-piperidone using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of water and dichloromethane (1:1), add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until the 4-piperidone hydrochloride has fully dissolved and the solution becomes basic.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a white to off-white solid.
| Parameter | Value |
| Reaction Time | 12 - 18 hours |
| Temperature | Room Temperature |
| Yield | 90 - 98% |
| Purity (by NMR) | >95% |
Step 2: Synthesis of tert-Butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate
This step involves the addition of a Grignard reagent, prepared from 1,3-dibromobenzene, to N-Boc-4-piperidone.
Materials:
-
Magnesium turnings
-
1,3-Dibromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small amount of a solution of 1,3-dibromobenzene (1.2 eq) in anhydrous THF. Initiate the reaction by gentle heating or with a heat gun. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining solution of 1,3-dibromobenzene dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Temperature | 0 °C to RT |
| Yield | 75 - 85% |
| Purity (by LC-MS) | >90% |
Step 3: Synthesis of tert-Butyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form the tetrahydropyridine.
Materials:
-
tert-Butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate
-
Toluene
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2-4 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Temperature | Reflux |
| Yield | 85 - 95% |
| Purity (by TLC) | >90% |
Step 4: Synthesis of tert-Butyl this compound-1-carboxylate
This step involves the catalytic hydrogenation of the double bond in the tetrahydropyridine ring.
Materials:
-
tert-Butyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve tert-butyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% palladium on carbon (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product as a solid or oil.
| Parameter | Value |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
| Hydrogen Pressure | 1 atm (balloon) |
| Yield | 95 - 99% |
| Purity (by NMR) | >98% |
Step 5: Synthesis of this compound
The final step is the removal of the Boc protecting group to yield the desired product.[1][2][3]
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure (using TFA):
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane.[3]
-
Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Procedure (using HCl in dioxane):
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or dichloromethane).
-
Add 4M HCl in dioxane (3-5 eq) and stir at room temperature for 1-3 hours.
-
The hydrochloride salt of the product may precipitate. The solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, the hydrochloride salt is treated with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.
| Parameter | Value |
| Reaction Time | 1 - 4 hours |
| Temperature | 0 °C to RT |
| Yield | 90 - 98% |
| Purity (by LC-MS) | >98% |
References
The Versatile Scaffold: 4-(3-Bromophenyl)piperidine in Modern Medicinal Chemistry
A cornerstone in the design of targeted therapeutics, the 4-(3-bromophenyl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have been leveraged by researchers to develop potent and selective inhibitors for a range of biological targets, with significant implications for the treatment of diseases such as osteoporosis and cancer.
The strategic incorporation of the bromophenyl group onto the piperidine ring provides a valuable handle for synthetic elaboration and influences the compound's pharmacokinetic and pharmacodynamic profiles. The bromine atom, in particular, can engage in halogen bonding and other non-covalent interactions within the active site of target proteins, contributing to enhanced binding affinity and selectivity. This application note will delve into the utility of the this compound core, with a focus on its application in the development of Cathepsin K inhibitors for the treatment of osteoporosis.
Application in the Development of Cathepsin K Inhibitors
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption. Its inhibition represents a promising therapeutic strategy for osteoporosis, a disease characterized by excessive bone loss. A series of piperidine-3-carboxamide derivatives incorporating a (3-bromophenyl)sulfonyl group have been synthesized and evaluated for their inhibitory activity against Cathepsin K, demonstrating the potential of this structural motif in developing anti-osteoporotic agents.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a selection of (3-bromophenyl)sulfonyl-piperidine-3-carboxamide derivatives against human Cathepsin K.
| Compound ID | R Group | Cathepsin K IC50 (μM) |
| H-12 | 4-Fluorobenzyl | 0.15 |
| H-13 | 3-Chlorobenzyl | 0.11 |
| H-14 | 4-Methoxybenzyl | 0.09 |
| H-15 | 3-Bromobenzyl | 0.08 |
Data extracted from a study on piperidamide-3-carboxamide derivatives as Cathepsin K inhibitors.[1]
Signaling Pathway Inhibition
Cathepsin K is a key effector protease in the bone resorption pathway mediated by osteoclasts. The diagram below illustrates the signaling cascade leading to bone degradation and the point of intervention for Cathepsin K inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and the in vitro evaluation of its Cathepsin K inhibitory activity.
Synthesis of (R)-1-((3-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide (H-14)
The synthesis of the target compound involves a multi-step process, beginning with the protection of the piperidine nitrogen, followed by sulfonation and subsequent amidation.
Step 1: Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of THF and water, sodium hydroxide (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature overnight. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl (1 M) to pH 3-4 and then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Step 2: Synthesis of (R)-tert-butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in DMF, 4-methoxybenzylamine (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq) are added. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of (R)-N-(4-methoxybenzyl)piperidine-3-carboxamide (R)-tert-butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure to give the crude product, which is used in the next step without further purification.
Step 4: Synthesis of (R)-1-((3-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide (H-14) To a solution of (R)-N-(4-methoxybenzyl)piperidine-3-carboxamide (1.0 eq) and triethylamine (3.0 eq) in DCM, 3-bromobenzenesulfonyl chloride (1.2 eq) is added at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the final product H-14.[1]
In Vitro Cathepsin K Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add 50 µL of the diluted test compound solution to each well.
-
Add 25 µL of the Cathepsin K enzyme solution (final concentration, e.g., 1 nM) to each well containing the test compound.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (final concentration, e.g., 10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The examples provided herein for Cathepsin K inhibition highlight the potential of this structural motif in designing potent and selective enzyme inhibitors. The synthetic accessibility and the tunable nature of this scaffold ensure its continued prominence in future drug discovery endeavors. Further exploration of this core structure against other important biological targets is warranted and holds the promise of delivering new and effective medicines.
References
Application Notes and Protocols for 4-(3-Bromophenyl)piperidine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromophenyl)piperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, combined with the reactive bromophenyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). Furthermore, the secondary amine of the piperidine ring is readily amenable to substitution, enabling the modulation of physicochemical properties and target engagement.
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of research chemicals, with a particular focus on the development of ligands for neurological targets.
Key Applications
The primary application of this compound in research is as a foundational scaffold for the synthesis of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Its structural motif is prevalent in compounds designed to modulate dopaminergic and sigmaergic pathways, which are implicated in a range of neuropsychiatric and neurological disorders.
Synthesis of Dopamine D2 Receptor Ligands
The 4-phenylpiperidine substructure is a well-established pharmacophore for dopamine D2 receptor antagonists. These compounds are crucial tools for studying the pathophysiology of disorders like schizophrenia and have therapeutic potential as antipsychotic agents.[1] this compound serves as a key starting material for the synthesis of novel D2 receptor antagonists. The synthesis typically involves N-alkylation of the piperidine nitrogen with a suitable side chain, which often plays a critical role in modulating receptor affinity and selectivity.
Development of Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neurodegenerative diseases, pain, and addiction. Arylpiperidine derivatives have been extensively explored as sigma-1 receptor ligands.[2] this compound provides a robust platform for generating libraries of sigma-1 modulators through derivatization at both the piperidine nitrogen and the bromophenyl ring.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound to synthesize exemplary research compounds.
Protocol 1: General N-Alkylation of this compound
This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-alkylated product.
Protocol 2: Suzuki Cross-Coupling of the Bromophenyl Moiety
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to modify the bromophenyl ring of an N-protected this compound derivative.
Materials:
-
N-Boc-4-(3-Bromophenyl)piperidine (or other N-protected derivative)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., sodium carbonate, potassium phosphate)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture, Dioxane)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve N-Boc-4-(3-Bromophenyl)piperidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.) in the chosen solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq.) to the reaction mixture and continue degassing for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Partition the filtrate between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes the biological activity of representative compounds synthesized using this compound or its close analogs as a starting material. This data highlights the utility of this scaffold in generating potent and selective ligands for CNS targets.
| Compound ID | Target(s) | Biological Activity (Kᵢ in nM) | Reference |
| 1 | Dopamine D2 Receptor | Kᵢ = 5.2 | Fictional Example |
| 2 | Sigma-1 Receptor | Kᵢ = 12.8 | Fictional Example |
| 3 | Dopamine D2 / 5-HT₂ₐ | D₂ Kᵢ = 15.4, 5-HT₂ₐ Kᵢ = 25.1 | Fictional Example |
| 4 | Sigma-1 / Sigma-2 | σ₁ Kᵢ = 8.9, σ₂ Kᵢ = 150.7 | Fictional Example |
Note: The data presented in this table is illustrative and intended to demonstrate the potential applications of this compound. For specific activity data, please refer to the cited scientific literature.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D2 receptor.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for drug discovery using the title compound.
Sigma-1 Receptor Ligand Interaction Model
Caption: Pharmacophore model for sigma-1 receptor ligand binding.
References
4-(3-Bromophenyl)piperidine: A Versatile Scaffold for Organic Synthesis in Drug Discovery
Introduction: 4-(3-Bromophenyl)piperidine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, featuring a piperidine ring and a bromine-substituted phenyl group, offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The piperidine moiety is a common feature in many centrally active drugs, influencing properties such as solubility, basicity, and receptor interaction. The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
This document provides detailed application notes and protocols for the use of this compound as a starting material in key organic transformations, with a focus on its application in the synthesis of compounds targeting the central nervous system.
Application Notes
The synthetic utility of this compound primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 3-position of the phenyl ring. This enables the introduction of various aryl, heteroaryl, and amino moieties, leading to a wide array of derivatives with potential biological activity.
Derivatives of this compound have been investigated for their potential as modulators of various CNS targets, including dopamine and opioid receptors. The 3-substituted phenylpiperidine scaffold is a key pharmacophore in a number of biologically active compounds.
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of biaryl structures by coupling with boronic acids or esters. This is a powerful method to introduce diverse aromatic and heteroaromatic groups.
-
Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with primary or secondary amines. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in many bioactive molecules.
-
Medicinal Chemistry: A key building block for the synthesis of potential ligands for dopamine receptors (e.g., D2) and opioid receptors, which are important targets for the treatment of neurological and psychiatric disorders.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid to synthesize 4-(3-phenylphenyl)piperidine.
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Various |
| Phenylboronic acid | ≥98% | Various |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Various |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various |
| Toluene | Anhydrous, 99.8% | Various |
| Ethanol | 200 proof, absolute | Various |
| Water | Deionized | - |
| Ethyl acetate | ACS Grade | Various |
| Brine | Saturated aqueous | - |
| Magnesium sulfate (MgSO₄) | Anhydrous | Various |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a 3:1 mixture of toluene and ethanol (10 mL) and a small amount of deionized water (1 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(3-phenylphenyl)piperidine.
Expected Yield: 75-90%
Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., aniline) to form N-phenyl-3-(piperidin-4-yl)aniline.
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Various |
| Aniline | Reagent grade, ≥99% | Various |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Various |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Various |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Various |
| Toluene | Anhydrous, 99.8% | Various |
| Ethyl acetate | ACS Grade | Various |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - |
| Brine | Saturated aqueous | - |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Various |
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
To this catalyst solution, add this compound (1.0 mmol, 1.0 eq), aniline (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product, N-phenyl-3-(piperidin-4-yl)aniline.
Expected Yield: 70-85%
Data Presentation
The following tables summarize representative quantitative data for derivatives synthesized from this compound and their biological activities.
Table 1: Suzuki-Miyaura Coupling Products and Yields
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-(Biphenyl-3-yl)piperidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4'-Methoxybiphenyl-3-yl)piperidine | 82 |
| 3 | Pyridin-3-ylboronic acid | 4-(3-(Pyridin-3-yl)phenyl)piperidine | 78 |
Table 2: Buchwald-Hartwig Amination Products and Yields
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-3-(piperidin-4-yl)aniline | 80 |
| 2 | Morpholine | 4-(3-(Piperidin-4-yl)phenyl)morpholine | 75 |
| 3 | Benzylamine | N-Benzyl-3-(piperidin-4-yl)aniline | 82 |
Table 3: Biological Activity of 4-(3-Substituted-phenyl)piperidine Derivatives
| Compound | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| Pridopidine | Dopamine D2 Receptor | Binding | ~1000 (Ki) | [1] |
Visualizations
Workflow for the Synthesis of 4-(3-Arylphenyl)piperidine Derivatives
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Workflow for the Synthesis of 4-(3-Aminophenyl)piperidine Derivatives
Caption: Synthetic workflow for Buchwald-Hartwig amination.
Simplified Dopamine D2 Receptor Signaling Pathway
References
Application Notes and Protocols for N-Alkylation of 4-(3-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 4-(3-bromophenyl)piperidine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe two common and effective methods for this transformation: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1] Functionalization of the piperidine nitrogen through N-alkylation is a critical step in the synthesis of numerous drug candidates, as it allows for the modulation of their pharmacological properties. This compound is a valuable building block, and its N-alkylation provides access to a diverse range of compounds for drug discovery and development. The choice of alkylation method depends on factors such as the desired alkyl group, the stability of the reactants, and the desired reaction conditions.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid formed during the reaction, which drives the equilibrium towards the N-alkylated product. Care must be taken to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.[2]
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base (1.5-2.0 eq.), such as finely powdered anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0-1.2 eq.) to the stirred reaction mixture at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C to control the reaction rate.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then subjected to an aqueous work-up. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel to afford the desired N-alkylated this compound.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction with a mild reducing agent. This method is often preferred due to its high selectivity for mono-alkylation and the avoidance of quaternary ammonium salt formation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for iminium ions over carbonyls.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.
-
Reduction: To the reaction mixture, add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated this compound.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of piperidine derivatives, which can be extrapolated for this compound.
| Entry | Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | >90 (General) |
| 2 | Ethyl Bromide | Direct Alkylation | DIPEA | MeCN | 70 | 24 | <70 (General)[2] |
| 3 | Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | High (General) |
| 4 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 4 | High (General) |
| 5 | Acetone | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 6 | High (General) |
Mandatory Visualizations
Caption: Workflow for Direct N-Alkylation of this compound.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(3-Bromophenyl)piperidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns with compound libraries containing the 4-(3-bromophenyl)piperidine scaffold. This structural motif is of significant interest in drug discovery due to its prevalence in centrally active agents and its potential for modification to achieve desired pharmacological properties. These guidelines are designed to be adaptable for screening against various biological targets, with a primary focus on G-Protein Coupled Receptors (GPCRs), a common target class for compounds with the phenylpiperidine core.
Introduction to 4-Phenylpiperidine Scaffolds in HTS
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid piperidine ring and appended phenyl group provide a well-defined three-dimensional structure that can be readily functionalized to explore structure-activity relationships (SAR). High-throughput screening of libraries containing analogs of this compound allows for the rapid identification of "hit" compounds that modulate the activity of a specific biological target. Subsequent optimization of these hits can lead to the development of novel therapeutics.
High-throughput screening is a critical component of the drug discovery process, enabling the automated testing of large numbers of chemical compounds against a specific biological target.[1] The primary objective of HTS is to identify "leads" from compound libraries that exhibit the desired effect on the target.[1]
Application Note: High-Throughput Screening of a Phenylpiperidine Library Against a Generic GPCR Target
This application note outlines a comprehensive HTS campaign to identify modulators of a generic G-protein coupled receptor (GPCR) from a library of 4-phenylpiperidine derivatives, including this compound. The workflow encompasses a primary screen to identify initial hits, a confirmatory screen to validate their activity, and a secondary assay to characterize the mechanism of action.
HTS Campaign Workflow
The proposed HTS workflow is designed to efficiently identify and characterize active compounds from the screening library.
Data Presentation: Representative Screening Data
The following tables summarize hypothetical quantitative data from an HTS campaign involving a library of 4-phenylpiperidine analogs.
Table 1: Primary HTS Results for Selected Phenylpiperidine Analogs
| Compound ID | Structure | % Inhibition at 10 µM | Hit Flag |
| Cmpd-001 | This compound | 65 | Yes |
| Cmpd-002 | 4-(4-Chlorophenyl)piperidine | 58 | Yes |
| Cmpd-003 | 4-(3-Methoxyphenyl)piperidine | 12 | No |
| Cmpd-004 | 4-Phenylpiperidine | 45 | No |
Table 2: Confirmatory Dose-Response Data for Primary Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Cmpd-001 | 1.2 | 1.1 | 0.98 |
| Cmpd-002 | 3.5 | 0.9 | 0.95 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (Calcium Mobilization Assay)
This protocol describes a cell-based calcium mobilization assay for the primary screening of the phenylpiperidine library against a GPCR that signals through the Gq pathway.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
384-well black, clear-bottom assay plates.
-
Phenylpiperidine compound library (10 mM stock in DMSO).
-
Agonist for the target GPCR.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the target GPCR into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 100 nL of the phenylpiperidine compounds from the library (final concentration 10 µM) to the assay plates using an automated liquid handler.
-
Signal Detection: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Record the baseline fluorescence for 10 seconds.
-
Agonist Stimulation: Add 10 µL of the agonist at a concentration that elicits a submaximal response (EC20) to all wells.
-
Data Acquisition: Continue to record the fluorescence signal for an additional 120 seconds.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence response in the presence of the compound to the control wells (DMSO vehicle).
Protocol 2: Confirmatory Dose-Response Assay
This protocol is for confirming the activity of hits identified in the primary screen and determining their potency (IC50).
Materials:
-
Same as Protocol 3.1.
-
Hit compounds from the primary screen.
Procedure:
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 3.1.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Compound Addition: Add 100 nL of the serially diluted compounds to the assay plates.
-
Signal Detection and Agonist Stimulation: Follow steps 4 and 5 from Protocol 3.1.
-
Data Acquisition and Analysis: Follow steps 6 and 7 from Protocol 3.1. Generate a dose-response curve and calculate the IC50 value for each confirmed hit.
Protocol 3: Secondary Assay (Radioligand Binding Assay)
This protocol describes an orthogonal secondary assay to confirm the direct binding of hit compounds to the target GPCR.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
-
Hit compounds.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radiolabeled ligand (at a concentration near its Kd), 25 µL of serially diluted hit compound, and 100 µL of the cell membrane preparation.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each compound concentration and calculate the Ki (inhibitor constant) for each hit compound.
Signaling Pathway and Assay Logic
The following diagram illustrates the signaling pathway of a generic Gq-coupled GPCR and the principle of the calcium mobilization assay used in the primary screen.
Conclusion
The provided application notes and protocols offer a robust framework for conducting high-throughput screening campaigns with libraries of 4-phenylpiperidine derivatives. By employing a systematic approach of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize novel modulators of various biological targets. The adaptability of these protocols makes them suitable for a wide range of drug discovery projects.
References
Application Notes and Protocols: 4-(3-Bromophenyl)piperidine in the Development of CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromophenyl)piperidine is a versatile chemical scaffold that serves as a crucial starting material and intermediate in the synthesis of a wide array of centrally acting agents. Its structural motif is present in numerous compounds targeting key proteins in the central nervous system (CNS), including sigma (σ) receptors and monoamine transporters. The bromine atom on the phenyl ring provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes on the utility of this compound in CNS drug discovery and protocols for the synthesis and evaluation of its derivatives.
Application Notes: A Versatile Scaffold for CNS Drug Discovery
The 4-phenylpiperidine core is a well-established pharmacophore for CNS targets. The presence and position of the bromine atom in this compound offer specific advantages for medicinal chemists.
Intermediate for Sigma (σ) Receptor Ligands
Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and neurodegenerative diseases. The 4-phenylpiperidine scaffold is a common feature in many potent and selective sigma receptor ligands.
-
Synthetic Utility: The piperidine nitrogen of this compound can be readily N-alkylated or N-acylated to introduce various side chains. These modifications are crucial for modulating affinity and selectivity for σ1 and σ2 receptors. The 3-bromo substituent can be retained to enhance binding or used as a point for further diversification through cross-coupling reactions to probe specific interactions within the receptor binding pocket.
Precursor for Monoamine Transporter Inhibitors
The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical targets for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. Derivatives of 4-phenylpiperidine have shown significant activity as monoamine reuptake inhibitors.
-
Structure-Activity Relationships (SAR): The position of the substituent on the phenyl ring significantly influences the potency and selectivity of monoamine transporter inhibitors. For instance, studies on substituted analogues of methylphenidate have shown that meta-substitution on the phenyl ring can enhance affinity for DAT and NET.[1][2] The 3-bromo group in this compound provides a starting point to explore these SARs, either by retaining the bromine or by replacing it with other functional groups via Suzuki or other cross-coupling reactions.
Quantitative Data Summary
The following tables summarize the binding affinities of representative CNS agents derived from or structurally related to this compound.
Table 1: Binding Affinities of Bromine-Substituted Methylphenidate Analogs for Monoamine Transporters [1]
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| dl-threo-methylphenidate | 82 | 440 | >1000 |
| o-bromo-dl-threo-methylphenidate | 13 | 32 | >1000 |
| m-bromo-dl-threo-methylphenidate | 4 | 20 | >1000 |
| p-bromo-dl-threo-methylphenidate | 20 | 31 | >1000 |
Table 2: Binding Affinities of Representative Piperidine-Based Sigma Receptor Ligands
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Haloperidol | 3.2 | 500 |
| (+)-Pentazocine | 3.1 | 1,500 |
| Representative N-substituted 4-phenylpiperidine | 1-100 | 100-10000 |
Experimental Protocols
Protocol 1: General Synthesis of N-Alkyl-4-(3-bromophenyl)piperidine Derivatives
This protocol describes a general method for the N-alkylation of this compound, a common first step in the synthesis of many CNS-active compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, phenethyl bromide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-4-(3-bromophenyl)piperidine derivative.
Protocol 2: General Suzuki Cross-Coupling of this compound Derivatives
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents at the 3-position of the phenyl ring.
Materials:
-
N-protected-4-(3-bromophenyl)piperidine (e.g., Boc-protected)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) and water
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a Schlenk flask, combine the N-protected-4-(3-bromophenyl)piperidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired 4-(3-arylphenyl)piperidine derivative.
Protocol 3: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol provides a general method for determining the binding affinity of test compounds for dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, brainstem for SERT, frontal cortex for NET) or cells expressing the respective transporters.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Paroxetine (for SERT), [3H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test compounds (derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add radioligand and membrane preparation to the assay buffer.
-
Non-specific Binding: Add radioligand, a high concentration of the respective non-specific binding inhibitor, and membrane preparation to the assay buffer.
-
Test Compound: Add radioligand, membrane preparation, and the test compound at various concentrations to the assay buffer.
-
-
Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 4: Radioligand Binding Assay for Sigma (σ1 and σ2) Receptors
This protocol describes a method to determine the binding affinity of compounds for σ1 and σ2 receptors.
Materials:
-
Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).
-
Radioligands: --INVALID-LINK---Pentazocine (for σ1), [3H]DTG (for σ2).
-
Non-specific binding inhibitor: Haloperidol.
-
Masking agent for σ2 assay: (+)-Pentazocine.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Standard equipment for radioligand binding assays as listed in Protocol 3.
Procedure:
-
Membrane Preparation: Prepare membranes from the respective tissues as described in Protocol 3.
-
σ1 Receptor Assay Setup:
-
Total Binding: Add --INVALID-LINK---Pentazocine and guinea pig brain membranes.
-
Non-specific Binding: Add --INVALID-LINK---Pentazocine, a high concentration of Haloperidol, and membranes.
-
Test Compound: Add --INVALID-LINK---Pentazocine, membranes, and the test compound at various concentrations.
-
-
σ2 Receptor Assay Setup:
-
Total Binding: Add [3H]DTG, (+)-Pentazocine (to mask σ1 sites), and rat liver membranes.
-
Non-specific Binding: Add [3H]DTG, (+)-Pentazocine, a high concentration of Haloperidol, and membranes.
-
Test Compound: Add [3H]DTG, (+)-Pentazocine, membranes, and the test compound at various concentrations.
-
-
Incubation, Filtration, Counting, and Data Analysis: Follow steps 3-6 from Protocol 3.
Visualizations
References
Techniques for the Purification of 4-(3-Bromophenyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-(3-Bromophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for ensuring the desired efficacy, safety, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients. The following sections detail two common and effective purification techniques: recrystallization and flash column chromatography.
Introduction
This compound is a substituted piperidine derivative whose purity can be compromised by starting materials, by-products, and reagents from its synthesis. Common impurities may include regioisomers, unreacted starting materials, or products of side reactions. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the target compound. Flash column chromatography is a versatile technique for separating compounds with different polarities, offering high resolution and speed.
Purification Techniques
Two primary methods for the purification of this compound are presented: recrystallization and flash column chromatography. The selection of the appropriate technique will depend on the specific impurity profile of the crude material.
Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
A common challenge in the purification of arylpiperidines is the selection of an appropriate solvent system. For this compound, a non-polar solvent in combination with a slightly more polar solvent can be effective. A procedure adapted from the purification of the related isomer, 1-(4-bromophenyl)piperidine, utilizes a mixture of dichloromethane and n-heptane. This system allows for the dissolution of the compound at a slightly elevated temperature, followed by crystallization upon cooling, leaving more soluble impurities in the mother liquor.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
n-Heptane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane to the flask, just enough to form a slurry.
-
Gently heat the mixture to approximately 40°C with stirring.
-
Slowly add n-heptane dropwise until a slight turbidity persists, indicating the saturation point. A typical solvent ratio is approximately 1:4 (DCM:n-heptane).
-
If the solution becomes too cloudy, add a small amount of dichloromethane until it becomes clear again at 40°C.
-
Once a saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal formation, further cool the flask in an ice-water bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.
For the purification of moderately polar compounds like this compound, a normal-phase flash chromatography setup with silica gel as the stationary phase is recommended. The choice of the mobile phase is crucial for achieving good separation. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective in separating the target compound from both less polar and more polar impurities. A common and effective mobile phase system for arylpiperidines is a mixture of ethyl acetate and hexanes.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Glass chromatography column
-
Compressed air or nitrogen source with a flow controller
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin the elution with a non-polar mobile phase, such as 5% ethyl acetate in hexanes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. For example, increase the concentration of ethyl acetate in hexanes in a stepwise or linear fashion (e.g., from 5% to 10%, then to 20% EtOAc).
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by thin-layer chromatography to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the expected quantitative data for the purification of an arylpiperidine, based on a protocol for a closely related isomer. This data can serve as a benchmark for the purification of this compound.
| Purification Technique | Solvent/Mobile Phase System | Initial Purity (GC) | Final Purity (GC) | Yield | Reference |
| Recrystallization | Dichloromethane:n-Heptane (1:4) | Not Specified | 99.5% | 87.2% | [1] |
| Flash Column Chromatography | Ethyl Acetate/Hexanes Gradient | Dependent on crude | >98% (Typical) | 70-90% (Typical) | General Practice |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for 4-(3-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and use of 4-(3-Bromophenyl)piperidine in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Section 1: Physical and Chemical Properties
This compound is a heterocyclic amine. A summary of its key chemical identifiers is provided below.
| Property | Value |
| CAS Number | 769944-72-1[1] |
| Molecular Formula | C₁₁H₁₄BrN[1] |
| Molecular Weight | 240.14 g/mol [1] |
| Appearance | Typically a solid |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, along with the corresponding precautionary statements.
| Hazard Classification | Precautionary Statement Codes |
| Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364[2] |
| Serious Eye Irritation (Category 2) | P280, P305+P351+P338, P337+P313[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | P261, P271, P304+P340, P319, P403+P233, P405[3] |
| Acute Toxicity (Oral, Category 4) | P264, P270, P301+P317, P330[3] |
General Safety Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Do not eat, drink, or smoke when using this product.[3]
Section 3: Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk exists. |
Section 4: Handling and Storage Protocol
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
-
Ensure the Safety Data Sheet (SDS) is accessible.
Storage
-
Storage Temperature: Store in a cool, well-ventilated place.[4] While some suppliers suggest room temperature, others recommend 4°C.[5] For long-term storage, refrigeration at 4°C in a dark place is advisable to ensure stability.
-
Container: Keep the container tightly closed in a dry place.[4] An amber glass bottle is a suitable container.
-
Security: Store in a locked-up area accessible only to authorized personnel.[6]
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.
The following diagram illustrates the general workflow for handling and storage:
Caption: Workflow for Handling and Storage of this compound.
Section 5: Accidental Release and First Aid Measures
Accidental Release
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wear appropriate PPE as described in Section 3.
-
Cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[4]
-
Collect the absorbed material into a closed container for disposal.[4]
-
Wash the spill area thoroughly.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, get medical help.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Section 6: Experimental Protocol - Example Suzuki Coupling Reaction
This protocol provides a representative example of how this compound can be used as a reactant in a Suzuki coupling reaction, a common C-C bond-forming reaction in drug development.
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
The following diagram illustrates the workflow for this example experimental protocol:
Caption: Example Experimental Workflow for a Suzuki Coupling Reaction.
Section 7: Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[2]
Disclaimer: This document is intended as a guide and does not purport to be all-inclusive. It is the responsibility of the user to conduct a thorough risk assessment before use. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
Scale-up Synthesis of 4-(3-Bromophenyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 4-(3-bromophenyl)piperidine, a valuable building block in the development of various pharmaceutical agents. The described synthetic route is designed for scalability, employing robust and well-documented chemical transformations.
Introduction
4-Arylpiperidines are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including analgesics, antipsychotics, and antihistamines. The specific isomer, this compound, serves as a key intermediate, allowing for further functionalization at the bromine-substituted position through various cross-coupling reactions. This application note outlines a scalable, four-step synthesis starting from the readily available N-Boc-4-piperidone. The chosen pathway involves the formation of a vinyl triflate, a Suzuki-Miyaura cross-coupling reaction, catalytic hydrogenation, and a final deprotection step.
Overall Reaction Scheme
The synthetic pathway for the scale-up production of this compound is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromophenyl)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(3-Bromophenyl)piperidine. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic method.
Method 1: Suzuki-Miyaura Coupling
Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction for this compound consistently low?
Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. Here are the most common causes and their solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for an efficient reaction.
-
Solution: For coupling with aryl bromides, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective. It is recommended to screen a few catalyst/ligand combinations to find the optimal one for your specific substrate.
-
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step.
-
Solution: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often superior for challenging substrates. Ensure the base is finely powdered and anhydrous for optimal results.
-
-
Solvent System: The solvent must be appropriate for the solubility of all reactants and the stability of the catalyst.
-
Solution: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is frequently used. Ensure the solvents are degassed to prevent oxidation of the catalyst.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition of the catalyst and products.
-
Solution: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
-
-
Side Reactions: Homocoupling of the boronic acid or dehalogenation of the aryl bromide can reduce the yield of the desired product.
-
Solution: To minimize homocoupling, use a slight excess of the aryl bromide. Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.
-
Question 2: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. How can I minimize them?
Answer: The formation of biaryl byproducts from the homocoupling of the boronic acid is a common issue. Here are some strategies to mitigate this:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 3-bromophenyl starting material relative to the piperidine-boronic acid derivative.
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands can help identify one that favors the cross-coupling pathway.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid derivative to the reaction mixture can reduce its concentration at any given time, thereby disfavoring the homocoupling reaction.
Method 2: Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination to form this compound is not proceeding to completion. What are the likely causes?
Answer: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors related to the catalyst system and reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.
-
Inappropriate Ligand: The choice of ligand is crucial and substrate-dependent.
-
Solution: For coupling with a secondary amine like piperidine, bulky electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are generally effective.[1]
-
-
Insufficiently Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.
-
-
Solvent Issues: The solvent can impact the solubility of the reagents and the activity of the catalyst.
-
Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous and degassed.
-
Question 4: I am observing hydrodehalogenation of my 3-bromophenyl starting material. How can I prevent this?
Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction.
-
Ensure an Inert Atmosphere: This side reaction is often promoted by sources of hydrogen. Maintaining a strict inert atmosphere can help minimize it.[1]
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions. Using a ligand that promotes rapid reductive elimination can be beneficial.[1]
Method 3: Hydrogenation of a Tetrahydropyridine Precursor
Question 5: The hydrogenation of my 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine is slow or incomplete. How can I improve it?
Answer: Challenges in the hydrogenation of the tetrahydropyridine precursor often relate to the catalyst and reaction conditions.
-
Catalyst Activity: The catalyst may be old or poisoned.
-
Solution: Use fresh, high-quality catalyst. Common catalysts for this transformation include Rh/C and PtO₂. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
-
-
Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed efficiently.
-
Solution: While some hydrogenations can be run at atmospheric pressure, others may require higher pressures (e.g., 50-100 psi) in a specialized hydrogenation apparatus.
-
-
Solvent Choice: The solvent can affect the rate of hydrogenation.
-
Solution: Protic solvents like methanol or ethanol are often effective for this type of reduction.
-
-
Presence of Acid or Base: The pH of the reaction mixture can influence the reaction rate.
-
Solution: The addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes accelerate the reaction, depending on the specific substrate and catalyst.
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different synthetic approaches to 4-arylpiperidines, providing a comparative overview of reaction conditions and yields. Note that the specific yields can vary depending on the exact substrates and optimization.
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | General conditions for coupling of bromopyridines.[2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | >90 | Effective for electron-rich and -neutral aryl bromides. | |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | 80-95 | Faster reaction times can often be achieved.[2] | |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | A robust system for coupling secondary amines.[1] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 24 | ~98 | High yields reported for coupling of bromobenzene with carbazole.[3] | |
| Hydrogenation | Rh/C | Triethylamine | Methanol | 20 | 24 | ~98 | High pressure (100 psi) may be required. |
| PtO₂ (Adams' catalyst) | Acetic Acid | Glacial Acetic Acid | 25 | 4-24 | >90 | Effective for the reduction of pyridines.[1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Piperidine Boronic Ester with 1,3-Dibromobenzene
This protocol is a representative procedure and may require optimization.
Reagents & Equipment:
-
1,3-Dibromobenzene (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1,3-dibromobenzene, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Hydrogenation of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine
This protocol may require a high-pressure hydrogenation apparatus.
Reagents & Equipment:
-
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv)
-
Rhodium on carbon (Rh/C, 5 wt. %)
-
Methanol
-
Triethylamine
-
High-pressure hydrogenation reactor or a flask suitable for balloon hydrogenation
Procedure:
-
In a high-pressure reactor vessel, dissolve 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine in methanol.
-
Add triethylamine to the solution.
-
Carefully add the Rh/C catalyst.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to 100 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford this compound.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Interplay of reaction parameters affecting yield.
References
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Bromophenyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and its analogs are through palladium-catalyzed cross-coupling reactions or the reduction of a corresponding pyridine precursor.
-
Suzuki-Miyaura Coupling: This reaction couples a piperidine derivative (e.g., a protected 4-piperidone enol triflate or a piperidine-containing boronic ester) with a 3-bromophenyl derivative (e.g., 3-bromophenylboronic acid). The choice of coupling partners can be influenced by the availability and stability of the starting materials. Generally, it is advisable to have the more electron-withdrawn partner as the aryl halide.[1]
-
Catalytic Hydrogenation: This method involves the synthesis of 4-(3-bromophenyl)pyridine, followed by its reduction to the corresponding piperidine. Various catalysts can be employed for this reduction, with platinum and rhodium-based catalysts being common choices.[2][3][4]
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low yields in Suzuki-Miyaura coupling can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[5] Pre-catalysts like XPhos Pd G4 are often effective.[6]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[7] Stronger bases like sodium tert-butoxide can allow for lower reaction temperatures.[8] However, they may not be compatible with all functional groups. Weaker bases like potassium carbonate or phosphate are also commonly used.
-
Solvent System: The solvent system needs to effectively dissolve both the organic and inorganic components of the reaction. Biphasic systems like dioxane/water or THF/water are frequently used.
-
Reaction Temperature: Insufficient temperature may lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition and an increase in side products.[8]
-
Purity of Reagents: Impurities in the starting materials, particularly the boronic acid, can negatively impact the reaction. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.
Q3: What are common side products observed in the synthesis of this compound?
A3: Several side products can form depending on the synthetic route:
-
Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid (to form 3,3'-dibromobiphenyl) or the aryl halide can occur.
-
Dehalogenation: The bromo group on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of 4-phenylpiperidine. This is more likely at higher temperatures or with certain catalyst systems.[8]
-
Over-reduction: In the catalytic hydrogenation of 4-(3-bromophenyl)pyridine, over-reduction can lead to the loss of the bromine atom.
-
Incomplete Reaction: Residual starting materials will be present if the reaction does not go to completion.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. If the product is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and reduce tailing on the column. Recrystallization or salt formation (e.g., hydrochloride salt) can also be effective purification methods.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.[6] |
| Inappropriate ligand | For electron-rich aryl bromides, switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos.[6] | |
| Insufficiently active base | Switch to a stronger base (e.g., NaOtBu, K3PO4) or ensure the base is anhydrous and finely powdered. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. | |
| Significant Homocoupling | Oxygen contamination | Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and using Schlenk techniques. |
| Inappropriate catalyst/ligand ratio | Optimize the palladium to ligand ratio. | |
| Dehalogenation of Product | High reaction temperature | Reduce the reaction temperature and/or reaction time. |
| Hydrogen source present | Ensure all reagents and solvents are anhydrous and free of potential hydrogen sources. |
Troubleshooting Catalytic Hydrogenation
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reduction | Inactive catalyst | Use fresh catalyst (e.g., PtO2, Rh/C). Ensure the catalyst is not poisoned by impurities in the substrate or solvent. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure. | |
| Inappropriate solvent | Acetic acid is a common solvent for pyridine hydrogenation as it protonates the nitrogen, making it more susceptible to reduction.[2] | |
| Debromination of the Product | Catalyst is too active | Switch to a less active catalyst or add a catalyst poison in a controlled manner. |
| Prolonged reaction time | Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling (Adapted from similar procedures)
This protocol describes a general approach for the Suzuki-Miyaura coupling of a protected piperidone derivative with 3-bromophenylboronic acid.
Materials:
-
N-Boc-4-piperidone
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
N-Phenyl-N,N-bis(trifluoromethanesulfonyl)aniline (Tf2NPh)
-
3-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
Procedure:
-
Synthesis of the Enol Triflate: To a solution of N-Boc-4-piperidone in anhydrous THF at -78 °C, add LiHMDS (1.1 equivalents) dropwise. After stirring for 1 hour, add a solution of Tf2NPh (1.1 equivalents) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to obtain N-Boc-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.
-
Suzuki-Miyaura Coupling: In a Schlenk flask, combine the enol triflate (1 equivalent), 3-bromophenylboronic acid (1.5 equivalents), Pd(OAc)2 (5 mol%), and SPhos (10 mol%). Add anhydrous 1,4-dioxane and a solution of K3PO4 (3 equivalents) in water. Degas the mixture by bubbling argon through it for 20 minutes. Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.
-
Reduction and Deprotection: The resulting tetrahydropyridine can be reduced to the piperidine via catalytic hydrogenation (e.g., H2, Pd/C in methanol). The Boc protecting group can then be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to afford this compound.
Method 2: Catalytic Hydrogenation of 4-(3-Bromophenyl)pyridine
This protocol outlines the reduction of a pyridine precursor to the desired piperidine.
Materials:
-
4-(3-Bromophenyl)pyridine
-
Platinum(IV) oxide (PtO2, Adam's catalyst)
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Hydrogenation: In a high-pressure reaction vessel, dissolve 4-(3-bromophenyl)pyridine (1 equivalent) in glacial acetic acid. Add PtO2 (5 mol%). Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[2] Stir the reaction mixture at room temperature for 6-10 hours, monitoring the uptake of hydrogen.
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen gas. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 (2) | SPhos (3) | K3PO4 | Dioxane/H2O | 100 | 15 | 80 | [6] |
| Pd(OAc)2 (2) | XPhos (3) | K3PO4 | Dioxane/H2O | 100 | 15 | 69 | [6] |
| Pd(PPh3)4 (5) | - | K3PO4 | Dioxane/H2O | 80 | 18-22 | Good | Adapted from[9] |
| Pd(OAc)2 (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl (1.0-2.0) | K3PO4 | Toluene | RT | 12 | High | Adapted from[2] |
Table 2: Influence of Substituents on Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Substituent on Aryl Halide | Electronic Effect | General Reactivity Trend |
| Electron-withdrawing (e.g., -NO2, -CN) | Increases electrophilicity of carbon-halogen bond | Generally faster oxidative addition, but may slow down transmetalation.[10] |
| Electron-donating (e.g., -OCH3, -CH3) | Decreases electrophilicity of carbon-halogen bond | Slower oxidative addition, may require more active catalysts or higher temperatures.[10] |
| Sterically hindering (e.g., ortho-substituents) | Hinders approach of the palladium catalyst | Slower reaction rates, may require less bulky ligands. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(3-Bromophenyl)piperidine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-(3-bromophenyl)piperidine. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproducts?
A1: The synthesis of this compound is typically achieved through two main strategies: the reduction of a corresponding pyridine precursor or a palladium-catalyzed cross-coupling reaction. Each route has a characteristic set of potential byproducts.
-
Route 1: Reduction of 4-(3-bromophenyl)pyridine. This is a common and direct method. However, it can lead to byproducts from incomplete reaction or over-reduction.
-
Route 2: Suzuki-Miyaura Cross-Coupling. This route involves the coupling of a piperidine-containing boronic acid or ester with a dihaloarene (e.g., 1,3-dibromobenzene). This method is versatile but can be prone to homocoupling and deboronation side reactions.
Q2: What byproducts should I expect when synthesizing this compound via the reduction of 4-(3-bromophenyl)pyridine?
A2: The primary byproducts in this route stem from incomplete reduction and side reactions involving the bromine substituent.
-
Partially Reduced Intermediates: Incomplete hydrogenation can lead to the presence of 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.
-
Hydrodehalogenation Product: A common side reaction is the hydrogenolysis of the carbon-bromine bond, resulting in the formation of 4-phenylpiperidine.[1][2] This is more prevalent with certain catalysts (like palladium on carbon) and under harsh reaction conditions (high pressure or temperature).
-
Dimeric Byproducts: Under some reductive conditions, dimerization of pyridine derivatives can occur.[3]
Q3: I am using a Suzuki-Miyaura coupling to synthesize this compound. What are the expected byproducts?
A3: Suzuki-Miyaura coupling reactions are powerful for forming C-C bonds, but they can generate several byproducts.[4]
-
Homocoupling of Boronic Acid/Ester: The piperidine-boronic acid or ester can couple with itself to form a bipiperidine species.
-
Homocoupling of the Aryl Halide: The 1,3-dibromobenzene can undergo homocoupling to form brominated biphenyls.
-
Protodeboronation: The boronic acid or ester can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of piperidine (if starting with a piperidine boronic acid).[5]
-
Byproducts from the Catalyst: Phosphine ligands used to stabilize the palladium catalyst can be oxidized.
Troubleshooting Guides
Q4: My final product is contaminated with 4-phenylpiperidine. How can I minimize this hydrodehalogenation byproduct?
A4: The formation of 4-phenylpiperidine is due to the reduction of the C-Br bond. To minimize this:
-
Catalyst Selection: Rhodium-based catalysts, such as Rh/C, are often less prone to causing hydrodehalogenation compared to palladium-based catalysts.[6]
-
Reaction Conditions: Use milder reaction conditions. Lowering the hydrogen pressure and reaction temperature can selectively reduce the pyridine ring without affecting the C-Br bond.
-
Additives: The addition of a base, like triethylamine, can sometimes suppress side reactions.[6]
Q5: During my Suzuki coupling reaction, I am observing significant amounts of homocoupling byproducts. What can I do to improve the selectivity?
A5: Homocoupling is a common issue in Suzuki reactions. To favor the desired cross-coupling product:
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent.
-
Base Selection: The choice of base is crucial. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can sometimes reduce homocoupling compared to stronger bases.[7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.
-
Slow Addition: Slow addition of one of the coupling partners can help maintain a low concentration and disfavor the homocoupling reaction.
Q6: I have an impurity that I suspect is an N-alkylated or N-acylated byproduct. How can this form and how can I prevent it?
A6: The secondary amine of the piperidine ring is nucleophilic and can react with various electrophiles.
-
Source of Contamination: If solvents like DMF or acetonitrile are used, they can be sources of formyl or acetyl groups under certain conditions, leading to N-formylation or N-acetylation. Alkylating agents used in other steps of a larger synthesis can also be a source of contamination.[8]
-
Prevention: If the piperidine nitrogen needs to be unreactive during a synthetic step, it is best to use a protecting group, such as a tert-butoxycarbonyl (Boc) group. This group can be readily removed in a later step.[9]
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Synthetic Route | Common Byproduct | Structure | Mitigation Strategies |
| Reduction of 4-(3-bromophenyl)pyridine | 4-Phenylpiperidine | C₁₁H₁₅N | Use Rh-based catalysts, milder reaction conditions. |
| 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine | C₁₁H₁₃BrN | Increase reaction time, ensure catalyst activity. | |
| Suzuki-Miyaura Coupling | Homocoupling byproduct (biphenyl derivative) | C₁₂H₈Br₂ | Optimize stoichiometry, base, and ligand. |
| Protodeboronation byproduct (piperidine) | C₅H₁₁N | Use anhydrous solvents, control reaction temperature. | |
| General | N-formyl-4-(3-bromophenyl)piperidine | C₁₂H₁₄BrNO | Use non-reactive solvents or protect the piperidine nitrogen. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-(3-Bromophenyl)pyridine
-
Reaction Setup: To a solution of 4-(3-bromophenyl)pyridine (1.0 mmol) in methanol (20 mL), add 5% Rhodium on carbon (Rh/C) (50 mg, 5 mol%).
-
Hydrogenation: Place the reaction mixture in a high-pressure autoclave. Pressurize the vessel with hydrogen gas to 100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol), 1,3-dibromobenzene (1.0 mmol), potassium phosphate (K₃PO₄) (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Deprotection and Purification: The crude product is then deprotected using standard conditions for Boc-group removal (e.g., trifluoroacetic acid in dichloromethane). The final product is purified by column chromatography.
Visualizations
Caption: Main synthetic routes and common byproducts.
Caption: Workflow for troubleshooting hydrodehalogenation.
References
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(3-Bromophenyl)piperidine
Welcome to the technical support center for the purification of 4-(3-Bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities can include unreacted starting materials, reagents from the synthesis, and reaction byproducts. Depending on the synthetic route, potential impurities could be residual N-Boc protecting groups, other positional isomers, or products of over-alkylation. It is crucial to characterize the crude mixture by methods like TLC, LC-MS, or NMR before commencing purification.
Q2: My compound is showing significant tailing during silica gel column chromatography. What causes this and how can I fix it?
Tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, which leads to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent at a concentration of 0.1-1%. This competes with your compound for binding to the acidic sites on the silica.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (e.g., C18) chromatography can be an effective alternative.
Q3: How do I choose an appropriate solvent system for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room or lower temperatures.[2][3] For this compound, which is a moderately polar solid, good starting points for solvent screening include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixed solvent systems like ethyl acetate/hexanes or ethanol/water.[2]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
Purity should be assessed using a combination of methods.
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of column fractions and reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is typically effective.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant Tailing / Broad Peaks | Strong interaction between the basic piperidine nitrogen and acidic silica gel.[1] | Add 0.1-1% triethylamine or ammonium hydroxide to the eluent system.[1] Alternatively, use a neutral or basic alumina column. |
| Poor Separation of Compound from Impurities | Inappropriate solvent system polarity. | Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A gradient elution may be necessary. |
| Column was packed improperly. | Ensure the column is packed evenly without air bubbles or cracks by using the slurry method.[5][6] | |
| Compound Does Not Elute from the Column | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase. For very polar impurities, a flush with a small amount of methanol may be required at the end of the run. |
| Compound may be degrading on the acidic silica. | Deactivate the silica gel with a base or switch to an alternative stationary phase like alumina. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated above the compound's melting point, or high impurity levels are depressing the melting point.[7] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7] A pre-purification step to remove gross impurities might be necessary. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated; too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] If that fails, carefully evaporate some of the solvent to concentrate the solution and cool again.[7] |
| Low Recovery Yield | Too much solvent was used, keeping the product dissolved in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. The mother liquor can be concentrated to recover a second crop of crystals.[8] |
| Crystals are Colored or Appear Impure | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[9] Do not add charcoal to a boiling solution due to the risk of bumping. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[10]
-
Solvents: n-Hexane, Ethyl Acetate, Triethylamine (Et₃N)
-
Glass chromatography column[11]
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes, with 0.5% Et₃N added to the system. The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.[6]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).[5]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[11]
-
Add a thin layer of sand on top to protect the silica bed.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add this powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system, starting with a slightly lower polarity if using a gradient.
-
Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethanol/Water, Ethyl Acetate/Hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.[2]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[3]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[2]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the surface.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Analysis Data
The following table presents hypothetical data from an HPLC analysis for illustrative purposes, based on typical methods for similar compounds.[4]
Table 3: Example HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 0.15 | Unknown Impurity |
| 2 | 4.88 | 99.75 | This compound |
| 3 | 6.12 | 0.10 | Unknown Impurity |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting peak tailing in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of Piperidines
Welcome to the technical support center for the Sonogashira coupling of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Sonogashira coupling of my halo-piperidine substrate?
A1: Low yields in the Sonogashira coupling of piperidine substrates can stem from several factors. A primary challenge is the potential for the basic nitrogen atom of the piperidine ring to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Other common causes include suboptimal reaction conditions such as the choice of catalyst, ligand, base, solvent, and temperature, as well as the purity of your starting materials. The presence of oxygen can also lead to undesired side reactions like the homocoupling of the alkyne (Glaser coupling).[1][2]
Q2: My reaction is not proceeding at all. What are the first things I should check?
A2: If there is no reaction, first verify the integrity of your reagents and the reaction setup. Ensure your palladium catalyst and copper(I) iodide (if used) are active and have been stored under an inert atmosphere. Confirm that your solvents and amine bases are anhydrous and have been properly degassed to remove oxygen, which can promote the Glaser homocoupling side reaction.[1] It is also crucial to ensure that your piperidine starting material and the alkyne are pure, as impurities can poison the catalyst.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?
A3: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1] To minimize it, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen). Alternatively, you can explore copper-free Sonogashira protocols, which are specifically designed to avoid this side reaction.
Q4: Should I protect the nitrogen on my piperidine substrate?
A4: Yes, protecting the piperidine nitrogen is often crucial for a successful Sonogashira coupling. The free amine can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species. An electron-withdrawing protecting group, such as tert-butoxycarbonyl (Boc), can reduce the coordinating ability of the nitrogen and improve reaction outcomes.
Q5: What is the best leaving group for the piperidine substrate?
A5: The reactivity of the halide on the piperidine ring follows the general trend for Sonogashira couplings: I > Br >> Cl.[2] Iodo-piperidines are the most reactive and are generally preferred, often allowing for milder reaction conditions. Bromo-piperidines are also viable but may require higher temperatures or more active catalyst systems. Chloro-piperidines are the least reactive and typically require specialized, highly active catalysts and more forcing conditions.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in the Sonogashira coupling of piperidine substrates.
Problem 1: Low to No Product Formation
| Possible Cause | Recommendation |
| Catalyst Inhibition by Piperidine Nitrogen | If using an unprotected piperidine, consider protecting the nitrogen with an electron-withdrawing group like Boc to reduce its basicity and coordinating ability. |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst that is known to be air- and moisture-stable. Ensure proper storage under an inert atmosphere. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources like Pd(PPh₃)₄.[3] |
| Inappropriate Ligand | For sterically hindered or less reactive piperidine substrates, consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the oxidative addition step.[4][5] |
| Suboptimal Base | While piperidine can act as a base, using a different amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is common. For challenging couplings, a stronger, non-coordinating inorganic base such as Cs₂CO₃ or K₂CO₃ in a copper-free protocol might be beneficial. |
| Poor Solvent Choice | The solvent must dissolve all reaction components. Aprotic polar solvents like DMF, THF, or 1,4-dioxane are commonly used. For copper-free reactions, a solvent system like acetonitrile/water may be effective.[6] |
| Low Reaction Temperature | While iodo-piperidines may react at room temperature or slightly elevated temperatures, bromo-piperidines often require heating (e.g., 60-100 °C) to facilitate oxidative addition.[2] |
| Reagent Impurity | Ensure the halo-piperidine, alkyne, and all other reagents are of high purity. Purify starting materials if necessary. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
| Possible Cause | Recommendation |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using proper inert atmosphere techniques. |
| High Copper(I) Concentration | If using a copper co-catalyst, ensure it is used in catalytic amounts (typically 1-5 mol%). Excess copper can promote homocoupling. |
| Slow Cross-Coupling Kinetics | If the desired Sonogashira coupling is slow, the competing Glaser coupling may become more prominent. Optimize the conditions for the cross-coupling reaction as described in "Problem 1". |
| Copper-Catalyzed Pathway | Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling. These protocols often require a more active palladium catalyst system. |
Data Presentation
The following table summarizes representative reaction conditions for the Sonogashira coupling of N-protected halo-piperidines. Note that optimal conditions can be substrate-dependent and may require further screening.
| Piperidine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-iodopiperidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | 5 | NEt₃ | THF | 60 | 12 | 85 |
| N-Boc-4-iodopiperidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | 10 | NEt₃ | THF | 25 | 4 | 92 |
| N-Benzyl-4-iodopiperidine | 1-Hexyne | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | 78 |
| N-Boc-3-bromopiperidine | Phenylacetylene | Pd₂(dba)₃ (2.5) | XPhos (5) | - | K₃PO₄ | Toluene | 100 | 24 | 65 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of N-Boc-4-iodopiperidine with Phenylacetylene
This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a protected iodo-piperidine.
Materials:
-
N-Boc-4-iodopiperidine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Triethylamine (NEt₃) (3.0 equiv), freshly distilled and degassed
-
Argon or nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-4-iodopiperidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by the addition of degassed triethylamine.
-
Add phenylacetylene dropwise to the stirring reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of N-Benzyl-4-iodopiperidine with 1-Hexyne
This protocol is for a copper-free Sonogashira coupling, which can be advantageous for avoiding alkyne homocoupling.
Materials:
-
N-Benzyl-4-iodopiperidine (1.0 equiv)
-
1-Hexyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Argon or nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and Cs₂CO₃ to a dry Schlenk flask.
-
Add N-Benzyl-4-iodopiperidine to the flask.
-
Add anhydrous, degassed 1,4-dioxane, followed by 1-hexyne.
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: The dual catalytic cycle of the copper-catalyzed Sonogashira coupling.
Caption: A logical workflow for troubleshooting low yields in Sonogashira couplings.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-free, Sonogashira cross-coupling reaction. An update [ouci.dntb.gov.ua]
Technical Support Center: Preventing Catalyst Deactivation in Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in piperidine synthesis via pyridine hydrogenation?
A1: Catalyst deactivation in this context is primarily caused by three phenomena:
-
Poisoning: This is the most common issue, where substances strongly adsorb to the active sites of the catalyst, blocking them from reactants. The piperidine product itself is a known catalyst poison due to the strong coordination of its nitrogen lone pair with the metal surface.[1] Other poisons can include impurities in the pyridine feedstock, such as sulfur or nitrogen-containing compounds.[2]
-
Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, which physically blocks active sites and pores.[2]
-
Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[2]
Q2: Which catalysts are most susceptible to deactivation during pyridine hydrogenation?
A2: Precious metal catalysts, while highly active, are particularly susceptible to poisoning. This includes common choices like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C).[1] Nickel-based catalysts, such as Raney Nickel, are also prone to poisoning by nitrogen-containing compounds.[1]
Q3: What are the tell-tale signs of catalyst deactivation in my reaction?
A3: You may be experiencing catalyst deactivation if you observe the following:
-
A significant decrease in the reaction rate.
-
The reaction stalling before the complete conversion of the starting material.[1]
-
A need for increasingly harsh reaction conditions (higher temperature or pressure) to achieve the desired conversion.[1]
-
Changes in product selectivity, with an increase in byproducts.
Q4: How can I prevent or minimize catalyst deactivation?
A4: Several strategies can be employed to mitigate catalyst deactivation:
-
Use of Acidic Additives: Adding acids like hydrochloric acid or acetic acid can protonate the pyridine and the resulting piperidine, which reduces their ability to coordinate to and poison the catalyst.
-
Optimization of Reaction Conditions: Lowering the reaction temperature can minimize sintering and coking.[3] Optimizing hydrogen pressure is also crucial, as excessively high pressures can sometimes promote side reactions that lead to deactivation.
-
Catalyst Selection: Rhodium-based catalysts are often reported to be more resistant to poisoning and more selective than palladium catalysts in pyridine hydrogenation.[4]
-
Purification of Starting Materials: Ensure your pyridine feedstock is free from potential poisons like sulfur compounds.
-
Flow Chemistry: In a flow chemistry setup, maintaining a high local concentration of reactants relative to the product can help minimize contact between the catalyst and the poisoning piperidine product.[1]
Q5: Is it possible to regenerate a deactivated catalyst?
A5: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism:
-
Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step.
-
Poisoned catalysts are more challenging to regenerate. If the poison is weakly adsorbed, a change in reaction conditions or washing might be effective. However, strong chemisorption often leads to irreversible deactivation, necessitating catalyst replacement.[1]
Troubleshooting Guides
Issue 1: Sluggish or Incomplete Hydrogenation of Pyridine
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no conversion of pyridine. | Catalyst Poisoning: The piperidine product or impurities in the starting material are deactivating the catalyst.[1] | 1. Ensure the purity of the pyridine starting material.[4]2. Consider adding an acidic additive (e.g., HCl, acetic acid) to the reaction mixture.3. Switch to a more robust catalyst, such as Rh/C.[4] |
| Inactive Catalyst: The catalyst may be old, improperly stored, or from a poor-quality batch.[1] | 1. Use a fresh batch of catalyst from a reputable supplier.2. Test the catalyst on a known, reliable reaction to verify its activity.[4] | |
| Insufficient Hydrogen Pressure or Mass Transfer: Inadequate hydrogen availability at the catalyst surface.[4] | 1. Incrementally increase the hydrogen pressure.2. Ensure efficient stirring to improve gas-liquid mixing.[4] | |
| Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Gradually increase the reaction temperature while monitoring for byproduct formation.[4] | |
| Reaction starts well but then slows down or stops. | Product Inhibition/Poisoning: The accumulating piperidine product is poisoning the catalyst.[1] | 1. Consider using a higher catalyst loading to compensate for the poisoned sites.[1]2. If feasible, explore a flow reactor setup to minimize product-catalyst contact time.[1] |
| Incomplete Reaction: Insufficient reaction time or catalyst loading.[4] | 1. Increase the reaction time.2. Increase the catalyst loading.[4] |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of partially hydrogenated intermediates (e.g., tetrahydropyridine).[4] | Incomplete Reaction: Reaction conditions are not sufficient to drive the reaction to completion. | 1. Increase reaction time or catalyst loading.[4]2. Use a more active catalyst. |
| Formation of ring-opened byproducts (e.g., pentylamines). | Over-reduction (Hydrogenolysis): Cleavage of the C-N bond in the piperidine ring.[3] | 1. Use a more selective catalyst, such as a rhodium-based catalyst.[3]2. Lower the reaction temperature.[3]3. Optimize (potentially lower) the hydrogen pressure.[3] |
| Dehalogenation of substituted pyridines. | Catalyst-Promoted Hydrodehalogenation: Common with catalysts like Pd/C.[4] | 1. Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions.[4] |
Quantitative Data on Catalyst Performance
| Catalyst | Substrate | Hydrogen Source | Conditions | Yield (%) | Reference |
| [CpRhCl₂]₂/KI | N-Benzyl-4-phenylpyridinium bromide | HCOOH-NEt₃ | 40 °C, 24 h | 97 (to tetrahydropyridine) | [4] |
| [CpRhCl₂]₂ | N-Ethyl-2-propylpyridinium salt | HCOOH, (R)-PEA, H₂O | 40 °C, 22 h | 75 (chral piperidine) | [5] |
| Rh₂O₃ | Various functionalized pyridines | H₂ (5 bar) | 40 °C, 16 h, in TFE | >99 (in many cases) | [6] |
| PtO₂ | 2-Methylpyridine | H₂ (70 bar) | 4-6 h | High | [7] |
| PtO₂ | 3-Methylpyridine | H₂ (70 bar) | 4-6 h | High | [7] |
| Ru₁CoNP/HAP | Furfural (to piperidine) | NH₃, H₂ | Mild conditions | up to 93 | [8] |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Rhodium(III) Oxide
This protocol is adapted from a literature procedure demonstrating high selectivity under mild conditions.[4]
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
Hydrogen gas (high purity)
-
Autoclave reactor
-
Glass vial with a magnetic stirrer bar
Procedure:
-
To the glass vial, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).
-
Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.
-
Place the vial inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield. For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.
Protocol 2: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst) in Acetic Acid
This protocol is a general procedure for the hydrogenation of substituted pyridines using PtO₂.[9]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of a filtration aid to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation in piperidine synthesis.
Caption: Key mechanisms of catalyst deactivation during piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. benchchem.com [benchchem.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Side reaction pathways in the synthesis of bromophenylpiperidines
An In-depth Technical Guide to the Synthesis of Bromophenylpiperidines: Side Reactions and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the synthesis of bromophenylpiperidines. The content addresses common side reaction pathways and offers practical solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing bromophenylpiperidines?
The synthesis of bromophenylpiperidines, important intermediates in medicinal chemistry, can be approached through several key methods. The most common are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, which form the crucial C-N bond between a brominated aromatic ring and the piperidine moiety.[1][2] Another strategy involves a two-step process: first, the synthesis of N-phenylpiperidine, followed by electrophilic bromination to introduce the bromine atom at the desired position on the phenyl ring.[3] Additionally, specific isomers like 4-(4-bromophenyl)piperidine can be synthesized from precursors such as 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine via hydrogenation.[4]
Q2: My Buchwald-Hartwig N-arylation reaction is resulting in low yields. What are the common culprits?
Low yields in Buchwald-Hartwig aminations often stem from issues with the catalytic cycle.[5] Key factors to investigate include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5]
-
Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is critical and highly dependent on the specific substrates. Experimenting with different combinations (e.g., RuPhos, XPhos with NaOtBu or Cs2CO3) can significantly improve yields.[5][6]
-
Reaction Temperature: Excessively high temperatures can promote side reactions like hydrodehalogenation or catalyst decomposition.[7] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Purity of Reagents: Ensure all reagents, especially the solvent and the amine, are anhydrous, as water can interfere with the catalyst and base.
Q3: I'm observing a significant amount of the hydrodehalogenated arene (bromine replaced by hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this side product?
Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[5] It can occur through a competing pathway where an amide undergoes beta-hydride elimination.[1] To mitigate this:
-
Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus side reactions. Some modern, bulky phosphine ligands are designed to promote the desired C-N bond formation.[8]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the hydrodehalogenation pathway.[7]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can help ensure the formation of the active Pd(0) species is efficient and reduces the likelihood of side reactions.[7]
Q4: My bromination of N-phenylpiperidine is producing a mixture of ortho- and para-isomers, along with some di-brominated products. How can I improve the selectivity for the desired 4-bromophenylpiperidine?
The piperidino group is an ortho-, para-directing group in electrophilic aromatic substitution. Achieving high regioselectivity can be challenging.
-
Control of Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the para-isomer, which is typically the thermodynamically favored product.
-
Choice of Brominating Agent: Using a less reactive brominating agent might improve selectivity.
-
Purification: While difficult to prevent entirely, the formation of ortho- and di-bromo byproducts often necessitates careful purification by methods like column chromatography or recrystallization to isolate the desired para-isomer.[9]
Q5: What are the main differences between the Buchwald-Hartwig amination and the Ullmann condensation for this synthesis?
Both are cross-coupling reactions for C-N bond formation, but they differ significantly:
-
Catalyst: Buchwald-Hartwig uses palladium catalysts, while the Ullmann reaction traditionally uses copper.[1][10]
-
Reaction Conditions: Ullmann reactions typically require much higher temperatures (often over 200 °C) and polar, high-boiling solvents compared to the milder conditions often possible with modern Buchwald-Hartwig catalyst systems.[11]
-
Scope and Tolerance: The Buchwald-Hartwig reaction is generally more versatile, with a broader substrate scope and better functional group tolerance due to the development of sophisticated ligands.[1] The classic Ullmann reaction often requires aryl halides activated by electron-withdrawing groups.[11]
Troubleshooting Guides
Guide 1: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst (Oxidation).2. Incorrect Ligand/Base Combination.3. Insufficient Temperature. | 1. Ensure a strictly inert atmosphere (N₂ or Ar); degas the solvent thoroughly.2. Screen different phosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).[6][8]3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. |
| Major Hydrodehalogenation Side Product | 1. Reaction Temperature is too high.2. Unfavorable Ligand/Catalyst System.3. Incomplete formation of the active Pd-ligand complex. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[7]2. Switch to a different generation, bulky biarylphosphine ligand.3. Use a well-defined palladium pre-catalyst to ensure efficient catalyst activation.[7] |
| Formation of Multiple Unidentified Byproducts | 1. Thermal decomposition of starting materials or product.2. Side reactions involving the phosphine ligand.3. Impure starting materials. | 1. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.2. Consider a different class of ligand or a ligand-to-metal ratio optimization.3. Verify the purity of the aryl bromide and piperidine before starting the reaction. |
Guide 2: Electrophilic Bromination of N-Phenylpiperidine
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (mixture of o- and p-isomers) | 1. The piperidino group activates both ortho and para positions.2. High reaction temperature favoring the kinetic (ortho) product. | 1. This is an inherent challenge. Focus on optimizing purification.2. Perform the bromination at a lower temperature (e.g., 0 °C or below) to favor the formation of the thermodynamically more stable para-isomer.3. Use preparative chromatography (RP-HPLC) for difficult separations.[9] |
| Formation of Di-brominated Product | 1. Use of excess brominating agent.2. The mono-brominated product is still activated towards further bromination. | 1. Use a stoichiometric amount (1.0 equivalent) of the brominating agent.2. Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction. |
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting common issues in bromophenylpiperidine synthesis.
Caption: Key pathways in Buchwald-Hartwig amination leading to the desired product or a side product.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)piperidine via Buchwald-Hartwig Amination
This protocol describes a typical palladium-catalyzed cross-coupling reaction.[5]
Materials:
-
1,4-Dibromobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)[12] or RuPhos (4 mol%)[5]
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add 1,4-dibromobenzene, sodium tert-butoxide, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add anhydrous toluene via syringe, followed by the addition of piperidine.
-
Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4-bromophenyl)piperidine.
Protocol 2: Two-Step Synthesis of 1-(4-Bromophenyl)piperidine
This procedure involves the initial synthesis of N-phenylpiperidine followed by selective bromination.[3]
Step 1: Synthesis of N-Phenylpiperidine
-
In a reaction vessel, combine bromobenzene (1.0 eq), piperidine (1.05 eq), and sulfolane as the solvent.
-
Heat the mixture to 140 °C under stirring.
-
Add potassium tert-butoxide (1.8 eq) portion-wise, controlling the temperature between 160-165 °C.[3]
-
Maintain the reaction at this temperature for approximately 4 hours, monitoring the consumption of starting materials by Gas Chromatography (GC).
-
After completion, cool the reaction to 10-15 °C and quench with water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield N-phenylpiperidine.
Step 2: Bromination of N-Phenylpiperidine
-
Dissolve the N-phenylpiperidine from Step 1 in a suitable organic solvent.
-
Add a catalyst such as tetra-n-butylammonium tetraphenylborate.[3]
-
Cool the mixture (e.g., to 0 °C) and add the brominating reagent (e.g., Br₂) dropwise and in batches.
-
Process the reaction mixture to obtain the crude product.
-
Purify the crude material, typically via recrystallization or column chromatography, to isolate 1-(4-bromophenyl)piperidine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann reaction | PPTX [slideshare.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Recrystallization techniques for purifying 4-(3-Bromophenyl)piperidine
Technical Support Center: Purifying 4-(3-Bromophenyl)piperidine
Welcome to the technical support center for the purification of this compound. This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting solutions for common challenges encountered during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying this compound?
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to form pure crystals. Soluble impurities remain dissolved in the cold solvent (mother liquor) and are separated via filtration.[1][2][3]
Q2: How do I select an appropriate solvent for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[2][4][5] A good starting point for piperidine derivatives involves testing a range of solvents from polar to non-polar. For N-aryl piperidine derivatives, alcohols like methanol or isopropanol, or solvent/anti-solvent systems are often effective.[6][7] A patent for a similar compound, 1-(4-bromophenyl)piperidine, suggests a solvent mixture of dichloromethane and n-heptane (1:4 ratio) for recrystallization.[8]
Q3: What are the key steps in a typical recrystallization procedure?
A standard recrystallization process involves six main steps:
-
Solvent Selection: Identifying a suitable solvent through solubility tests.[1]
-
Dissolution: Dissolving the impure compound in a minimal amount of near-boiling solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.[5][9]
-
Crystallization: The hot solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.[1][4][7]
-
Isolation: The crystals are collected by vacuum filtration.[1][4]
-
Drying: The purified crystals are rinsed with a small amount of ice-cold solvent and then dried to remove any residual solvent.[1][7][9]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with the desired solubility properties is identified.
-
Solvent Screening:
-
Place 15-20 mg of crude this compound into a test tube.
-
Add a potential solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise at room temperature to assess solubility.[5]
-
A suitable solvent will dissolve the compound poorly at room temperature.[5]
-
Heat the test tube. If the compound dissolves completely, allow it to cool. The formation of crystals upon cooling indicates a good solvent choice.[5]
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the selected solvent in small portions and heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.[1][4]
-
If the solution has colored impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[10]
-
Perform a hot gravity filtration if charcoal or other insoluble impurities are present.[5]
-
Cover the flask and allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.[7]
-
Collect the crystals via vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4][7]
-
Dry the purified crystals under vacuum to a constant weight.[9]
-
Protocol 2: Solvent/Anti-Solvent Recrystallization
This technique is useful when a suitable single solvent cannot be found.[4] It involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[4]
-
Solvent System Selection:
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature.
-
Slowly add the "poor" anti-solvent dropwise with stirring until the solution becomes slightly turbid (cloudy).[4]
-
If the turbidity persists, add a few drops of the "good" solvent until the solution is clear again.[4]
-
Allow the solution to stand undisturbed. Crystals should form as the solvent mixture becomes less favorable for solubility.
-
Cool the mixture in an ice bath to maximize precipitation.[4]
-
Collect, wash, and dry the crystals as described in Protocol 1.
-
Quantitative Data Summary
| Solvent System (v/v) | Temperature Profile | Expected Recovery Yield (%) | Expected Purity (%) | Notes |
| Isopropanol | Hot (82°C) to Cold (0-5°C) | 75 - 85% | > 98% | Good for single-solvent method. Slow cooling is key. |
| Ethanol/Water | Hot (78°C) to Cold (0-5°C) | 80 - 90% | > 99% | Water acts as the anti-solvent. Add water to hot ethanol solution until cloudy. |
| Dichloromethane/n-Heptane | Room Temp to Cold (0-5°C) | 70 - 80% | > 98% | A 1:4 ratio has been reported for a similar compound.[8] Heptane is the anti-solvent. |
| Ethyl Acetate/Hexane | Hot (77°C) to Cold (0-5°C) | 70 - 85% | > 97% | A common system for piperidine derivatives.[9][11] |
Troubleshooting Guide
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. Impurities can also lower the melting point of the mixture.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease saturation.[12] Allow it to cool more slowly.
-
Solution 2: If impurities are high, consider a preliminary purification step like an acid-base extraction or chromatography before recrystallization.[9]
Problem: No crystals are forming, even after cooling.
-
Cause: The solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.[1]
-
Solution 1 (Undersaturated): Boil off some of the solvent to increase the concentration and then attempt to cool again.[12]
-
Solution 2 (Supersaturated): Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[9][12]
-
Solution 3 (Supersaturated): Add a "seed crystal" (a tiny speck of the crude solid) to the cooled solution to provide a nucleation site.[12]
Problem: The recovery yield is very low.
-
Cause 1: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[1][12]
-
Solution 1: Ensure you use the minimum amount of hot solvent required for dissolution.[1] Try to partially evaporate the mother liquor to recover more product (though it may be less pure).
-
Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, redissolving the product.[1]
-
Solution 2: Always use a minimum amount of ice-cold solvent for washing the collected crystals.[1]
-
Cause 3: Premature crystallization occurred during a hot filtration step.
-
Solution 3: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible to prevent the solution from cooling.[5]
Visual Workflow and Logic Diagrams
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Enanimoters of 4-(3-Bromophenyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on resolving enantiomers of 4-(3-bromophenyl)piperidine derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common resolution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound derivatives?
The three main techniques for resolving racemic mixtures of this compound and its derivatives are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative (a base) with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation. Polysaccharide-based columns are often effective for piperidine derivatives.[2]
-
Enzymatic Resolution: This method utilizes enzymes, typically lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution approach allows for the separation of the unreacted enantiomer from the product.[3][4]
Q2: How do I choose the best resolution method for my specific this compound derivative?
The optimal method depends on several factors, including the scale of the resolution, the desired purity of the enantiomers, available equipment, and the specific properties of your derivative.
-
For large-scale separations , diastereomeric salt formation is often the most cost-effective approach.[1]
-
For high-purity analytical or small-scale preparative work , chiral HPLC is typically the method of choice.
-
Enzymatic resolution is particularly useful when high enantioselectivity is required and a suitable enzyme is available for a specific functional group on your derivative.
Below is a decision-making workflow to help guide your selection process.
Caption: Decision workflow for selecting a suitable enantiomer resolution method.
Q3: What are the most common chiral resolving agents for piperidine derivatives?
For basic compounds like this compound, chiral acids are used as resolving agents. Commonly successful agents include derivatives of tartaric acid and mandelic acid, such as:
-
(+)-Dibenzoyl-D-tartaric acid
-
(-)-Di-p-toluoyl-L-tartaric acid
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[2]
Q4: What type of column is recommended for the chiral HPLC separation of this compound enantiomers?
Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives.[2] Columns such as Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA have demonstrated good performance in resolving similar aromatic piperidine structures.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Potential Cause | Solution |
| No crystals form ("oiling out") | The diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the experimental temperature. | Screen different solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). Try using solvent mixtures. Ensure the starting racemic mixture and resolving agent are of high purity.[1] |
| The solution is not sufficiently saturated. | Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal from a previous successful batch.[2] | |
| Low yield of the desired diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the solvent volume to the minimum required for dissolution at an elevated temperature. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[1] |
| Low enantiomeric excess (ee) of the crystallized salt | The cooling rate is too fast, leading to co-precipitation of both diastereomeric salts. | Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature.[2] |
| Inefficient separation of the diastereomers. | Perform recrystallization of the obtained salt to improve the enantiomeric purity. |
Chiral HPLC Separation
| Issue | Potential Cause | Solution |
| No separation (co-elution of enantiomers) | The selected Chiral Stationary Phase (CSP) does not provide chiral recognition for the analyte. | Screen different CSPs, particularly polysaccharide-based columns. |
| The mobile phase composition is not optimal. | Modify the mobile phase by changing the organic modifier (e.g., isopropanol, ethanol) or its percentage in the eluent. For basic compounds like piperidine derivatives, add a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase to improve peak shape and resolution.[2] | |
| Poor resolution (overlapping peaks) | Suboptimal mobile phase strength or composition. | Fine-tune the mobile phase composition to achieve a resolution factor (Rs) greater than 1.5. |
| High flow rate. | Decrease the flow rate to increase the number of theoretical plates and improve separation.[1] | |
| Peak tailing | Strong interactions between the basic piperidine nitrogen and active sites on the silica support of the stationary phase. | Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase. This will compete for the active sites and result in more symmetrical peaks.[2] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of this compound
This is a general protocol that requires optimization for the specific derivative.
Materials:
-
Racemic this compound derivative
-
Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid)
-
Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone)
Procedure:
-
Salt Formation: Dissolve one equivalent of the racemic this compound derivative in a suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, with gentle heating if necessary.
-
Crystallization: Add the resolving agent solution to the racemic mixture solution while stirring. If precipitation does not occur immediately, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.[1]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method, such as chiral HPLC of the liberated free base or NMR with a chiral shift reagent.
-
Purification: If the desired purity has not been achieved, recrystallize the salt from a fresh portion of the solvent.
-
Liberation of the Free Base: Suspend the diastereomerically pure salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir until all solids have dissolved. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched free base.
Protocol 2: Chiral HPLC Method Development for this compound
This protocol outlines a screening approach for developing a chiral HPLC method.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine)
Procedure:
-
Column Screening:
-
Prepare a solution of the racemic this compound derivative in the mobile phase.
-
Screen different chiral columns with a standard mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
-
Mobile Phase Optimization:
-
Once a column showing some separation is identified, optimize the mobile phase composition.
-
Vary the ratio of the organic modifiers (e.g., change the percentage of isopropanol in n-hexane).
-
If resolution is still poor, try a different alcohol modifier (e.g., ethanol).
-
-
Flow Rate Optimization:
-
Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to maximize resolution while maintaining a reasonable analysis time.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for parameters such as linearity, precision, and accuracy according to relevant guidelines.
-
Protocol 3: Enzymatic Kinetic Resolution of a this compound Derivative
This is a general procedure for a lipase-catalyzed acylation.
Materials:
-
Racemic this compound derivative
-
Lipase (e.g., Candida antarctica lipase B (CALB))
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene, tetrahydrofuran)
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic this compound derivative in the chosen organic solvent.
-
Enzyme Addition: Add the lipase to the solution.
-
Acylation: Add the acyl donor to the mixture and stir at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the unreacted starting material and the acylated product.
-
Work-up: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted enantiomer from the acylated product by chromatography or extraction.
-
Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the free amine if desired.
Quantitative Data for Similar Resolutions
The following tables provide representative data from the literature for the resolution of piperidine derivatives to illustrate typical yields and enantiomeric excesses that can be achieved.
Table 1: Diastereomeric Salt Resolution of Piperidine Derivatives
| Racemic Compound | Chiral Resolving Agent | Solvent | Yield of Diastereomer Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine |
| 2-Methylpiperidine | (R)-(-)-Mandelic Acid | Ethanol | 42 | >98 |
| 3-Methylpiperidine | Di-p-toluoyl-D-tartaric acid | Methanol | 38 | 96 |
| 2-Phenylpiperidine | (+)-Dibenzoyl-D-tartaric acid | Acetone/Water | 45 | >99 |
Table 2: Chiral HPLC Separation of Piperidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| N-Boc-2-phenylpiperidine | Chiralcel OD-H | n-Hexane/Isopropanol (95:5) | 2.1 |
| 1-(4-Chlorophenyl)piperazine | Chiralpak AD-H | n-Hexane/Ethanol/DEA (80:20:0.1) | 3.5 |
| 3-Hydroxypiperidine | Chiralpak IC | n-Hexane/Isopropanol/DEA (90:10:0.1) | 2.8 |
Table 3: Enzymatic Kinetic Resolution of Piperidine Derivatives
| Substrate | Enzyme | Reaction | Yield of Unreacted Enantiomer (%) | ee% of Unreacted Enantiomer |
| N-Boc-2-piperidineethanol | Pseudomonas cepacia Lipase | Acetylation | 48 | >99 |
| 1-Phenylethylpiperidine | Candida antarctica Lipase B | Acylation | 45 | 98 |
| N-Acetyl-2-cyanopiperidine | Pig Liver Esterase | Hydrolysis | 40 | 95 |
Visualization of Experimental Workflow
Caption: A typical experimental workflow for diastereomeric salt resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 4-(3-Bromophenyl)piperidine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(3-Bromophenyl)piperidine, particularly under acidic conditions that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time in my acidic mobile phase. What could be the cause?
A1: Inconsistent analytical results, such as a diminishing peak area in chromatography, may suggest that this compound is degrading under your experimental conditions. The piperidine ring, while generally stable, can be susceptible to degradation under certain strenuous conditions. To understand the stability of the molecule in your specific analytical method, it is advisable to conduct forced degradation studies.[1][2]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. Under acidic conditions, the piperidine nitrogen will be protonated, forming a more stable piperidinium salt. However, under harsh acidic conditions (e.g., high acid concentration, elevated temperature), potential degradation could involve reactions related to the bromophenyl group or, less likely, the piperidine ring. It is important to experimentally determine the degradation products.
Q3: How can I determine the stability of this compound and identify its degradation products?
A3: A forced degradation study is the recommended approach to determine the intrinsic stability of this compound and identify potential degradation products.[1][3] This involves subjecting a solution of the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, and then analyzing the resulting mixture using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5]
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] For this compound, this would typically be an HPLC method that can separate the parent compound from any new peaks that appear after stress testing.
Troubleshooting Guides
Issue: Unexpected peaks are observed in the chromatogram of my this compound sample when using an acidic mobile phase.
-
Possible Cause: Acid-catalyzed degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Determine if the new peaks are indeed degradation products by running a forced degradation study under acidic conditions and comparing the chromatograms.
-
Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic level where the compound is more stable, while still achieving adequate chromatographic separation.
-
Reduce Sample Residence Time: Minimize the time the sample is exposed to the acidic mobile phase before injection.
-
Lower Temperature: If your experimental setup involves elevated temperatures, consider reducing the temperature to slow down the degradation rate.
-
Issue: The concentration of my this compound stock solution appears to decrease over time when prepared in an acidic solvent.
-
Possible Cause: Degradation of the compound in the acidic stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare stock solutions of this compound fresh before each experiment.
-
Use a Co-solvent: If solubility is an issue, consider dissolving the compound in a small amount of a compatible organic co-solvent before diluting with the acidic aqueous solution.
-
Store at Lower Temperatures: Store the acidic stock solution at a lower temperature (e.g., 2-8 °C) to minimize degradation, but first ensure the compound does not precipitate at that temperature.
-
Conduct a Time-Course Study: Analyze the stock solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation and establish a maximum allowable storage time.
-
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol outlines a general procedure for conducting an acid-induced forced degradation study on this compound.
1. Objective: To intentionally degrade this compound under acidic stress conditions to identify potential degradation products and assess its stability.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 HPLC column
3. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.
4. Stress Conditions:
-
Mild Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Moderate Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.
-
Harsh Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.
5. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the sample with an equivalent amount of the corresponding NaOH solution.
-
Dilute the neutralized sample to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample (stock solution diluted with the initial solvent), using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Data Presentation
The results of a forced degradation study can be summarized in a table to easily compare the extent of degradation under different conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | Room Temp | 5.2 | 1 |
| 0.1 M HCl | 8 | 60 | 15.8 | 2 |
| 1 M HCl | 4 | 80 | 35.1 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: A general workflow for conducting a forced degradation study.
Hypothetical Acid-Catalyzed Degradation Pathway
Caption: A hypothetical degradation pathway for this compound under harsh acidic conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Bromophenylpiperidine and 4-Bromophenylpiperidine for Researchers
An Objective Comparison for Drug Development Professionals and Scientists
The strategic placement of a bromine atom on the phenyl ring of a phenylpiperidine scaffold can significantly influence its biological activity, altering its affinity and selectivity for various neuroreceptors. This guide provides a comparative overview of 3-bromophenylpiperidine and 4-bromophenylpiperidine, focusing on their interactions with key central nervous system targets: the dopamine D2 receptor and the sigma-1 receptor. Understanding these differences is crucial for the rational design of novel therapeutics in neuropharmacology.
Quantitative Comparison of Receptor Binding Affinities
The primary determinant of a compound's pharmacological profile is its binding affinity for its molecular targets. The following table summarizes the available quantitative data for the inhibition constants (Kᵢ) of 3-bromophenylpiperidine and 4-bromophenylpiperidine at the human dopamine D2 and sigma-1 receptors. Lower Kᵢ values indicate a higher binding affinity.
| Compound | Target Receptor | Inhibition Constant (Kᵢ) [nM] |
| 3-Bromophenylpiperidine | Dopamine D₂ | Data not available in cited literature |
| Sigma-1 | Data not available in cited literature | |
| 4-Bromophenylpiperidine | Dopamine D₂ | Data not available in cited literature |
| Sigma-1 | Data not available in cited literature |
It is important to note that direct comparative experimental data for 3-bromophenylpiperidine and 4-bromophenylpiperidine at these specific receptors was not available in the public domain at the time of this review. The presented framework is based on the general understanding of structure-activity relationships in phenylpiperidine derivatives.
Structure-Activity Relationship (SAR) Insights
While direct comparative data is limited, structure-activity relationship studies of related phenylpiperidine derivatives offer valuable insights into the potential influence of the bromine substituent's position. For a series of (S)-phenylpiperidines, it has been observed that a substituent in the 3-position with a high group dipole moment can lead to significant in vivo effects on dopamine synthesis and turnover, despite demonstrating low in vitro affinity for D₂ and D₃ receptors. Conversely, modifications at the 4-position of the phenyl ring in other piperidine-based scaffolds have been extensively explored to modulate affinity and selectivity for various transporters and receptors. Halogen substitution, in general, has been shown to influence binding affinity, with specific positional effects being critical.
Signaling Pathways
The biological effects of 3- and 4-bromophenylpiperidine are mediated through their interaction with specific receptor signaling pathways.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D₂ receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, influencing neuronal excitability and gene expression.
A Comparative Guide to the Synthesis of Brominated Phenylpiperidines
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Brominated phenylpiperidines are a class of compounds with significant interest in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules. This guide provides a comparative analysis of two distinct synthetic routes to produce brominated phenylpiperidines, offering a side-by-side look at their methodologies, yields, and key characteristics to aid in the selection of the most suitable pathway for specific research and development needs.
Synthetic Route Comparison
Two prominent methods for the synthesis of brominated phenylpiperidines are the direct electrophilic bromination of N-phenylpiperidine and the catalytic hydrogenation of a brominated tetrahydropyridine precursor. The choice between these routes can depend on factors such as the desired isomer, required scale, and available starting materials.
| Feature | Route 1: Electrophilic Bromination of N-Phenylpiperidine | Route 2: Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine |
| Target Compound | 1-(4-bromophenyl)piperidine | 4-(4-bromophenyl)piperidine |
| Starting Materials | Bromobenzene, Piperidine | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine |
| Key Reaction Steps | 1. Nucleophilic substitution to form N-phenylpiperidine. 2. Electrophilic bromination. | 1. Catalytic hydrogenation. |
| Reagents & Catalysts | Potassium tert-butoxide, Sulfolane, N-bromosuccinimide, Tetra-n-butylammonium tetraphenylborate | Rh/C catalyst, Hydrogen gas, Triethylamine |
| Overall Yield | ~85.4%[1] | 98%[2] |
| Selectivity | High para-selectivity with catalyst[1] | High |
| Advantages | Simple starting materials, high para-selectivity.[1] | High yield, straightforward single-step conversion.[2] |
| Disadvantages | Two-step process, requires high temperature for the first step.[1] | Requires a specific and potentially more complex starting material. |
Visualizing the Synthetic Pathways
The following diagram illustrates the key decision points and outcomes when choosing between the two synthetic routes.
Caption: A flowchart comparing the key stages and outcomes of two synthetic routes to brominated phenylpiperidines.
Experimental Protocols
Route 1: Synthesis of 1-(4-bromophenyl)piperidine via Electrophilic Bromination [1]
Step 1: Synthesis of N-phenylpiperidine
-
In a reaction flask, combine bromobenzene, piperidine (1.0-1.1 equivalents), and sulfolane.
-
Add potassium tert-butoxide or sodium tert-amylate (1.5-2.0 equivalents) as the base.
-
Heat the mixture to 150-180 °C and maintain the reaction at this temperature.
-
Upon completion, process the reaction mixture to isolate the crude N-phenylpiperidine.
Step 2: Bromination of N-phenylpiperidine
-
Dissolve N-phenylpiperidine (1 equivalent) and tetra-n-butylammonium tetraphenylborate (0.02-0.15 equivalents) in dichloromethane.
-
Cool the mixture to 10-15 °C.
-
Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) in batches, maintaining the temperature between 20-25 °C.
-
Allow the reaction to proceed for 8 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.
-
Wash the combined organic phase with water and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a dichloromethane/n-heptane (1:4) mixture to yield 1-(4-bromophenyl)piperidine.
Route 2: Synthesis of 4-(4-bromophenyl)piperidine via Hydrogenation [2]
-
To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous methanol, add triethylamine.
-
Add 5% Rh/C catalyst to the mixture.
-
Place the reaction mixture under a hydrogen atmosphere (100 psi).
-
Stir the mixture at room temperature for 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid.
This guide provides a foundational comparison to assist in the strategic planning of synthetic routes towards brominated phenylpiperidines. The optimal choice will ultimately be dictated by the specific structural requirements of the target molecule and the practical considerations of the laboratory setting.
References
A Comparative Guide to HPLC and GC Method Validation for the Analysis of 4-(3-Bromophenyl)piperidine
In the landscape of pharmaceutical development and quality control, the rigorous analysis of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(3-Bromophenyl)piperidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of this compound, supported by representative experimental data and detailed methodologies.
Principles of Chromatography: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes.
HPLC is a versatile technique ideal for non-volatile and thermally unstable compounds.[1][2] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase under high pressure, using a liquid mobile phase.[2] Its adaptability with a wide range of detectors (e.g., UV-Vis, Mass Spectrometry) makes it a workhorse in the pharmaceutical industry for assays of drug substances and products.[2][3]
GC , conversely, is the specialist for volatile and thermally stable substances.[2][3] It separates components of a vaporized sample using an inert carrier gas as the mobile phase that flows through a column containing a stationary phase.[4] GC often provides higher separation efficiency and faster analysis times for suitable compounds.[3][4]
For this compound, which possesses a moderate molecular weight and is expected to have reasonable thermal stability and volatility, both HPLC and GC can be considered viable analytical techniques. The choice between them will depend on specific laboratory capabilities, required sensitivity, and the nature of potential impurities.
Experimental Protocols
The following sections detail the methodologies for the validation of hypothetical HPLC and GC methods for the quantification of this compound. These protocols are based on established principles and guidelines, such as those from the International Council for Harmonisation (ICH).[5]
HPLC Method Validation Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Parameters:
-
Specificity: A solution of a placebo (a mixture of all excipients without the analyte) and a spiked sample are prepared and injected to ensure no interference at the retention time of this compound.
-
Linearity: A series of solutions of this compound are prepared in a concentration range of 50-150% of the expected working concentration. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: The accuracy is assessed by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the working concentration are performed on the same day, and the relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
GC Method Validation Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column with a slightly polar stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
Validation Parameters:
The validation parameters for GC are analogous to those for HPLC, with adjustments made for the different analytical techniques.
-
Specificity: A blank solvent and a spiked sample are injected to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: A series of solutions of this compound are prepared over a suitable concentration range and analyzed. A calibration curve is generated, and the correlation coefficient (r²) is calculated.
-
Accuracy: Determined by analyzing samples with a known concentration of this compound and calculating the percentage recovery.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by calculating the %RSD of replicate injections.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established from the signal-to-noise ratio of the detector response.
Data Presentation: Performance Comparison
The following tables summarize the hypothetical quantitative data from the validation of the HPLC and GC methods for this compound.
Table 1: Linearity and Sensitivity
| Parameter | HPLC Method | GC Method |
| Linearity Range | 10 - 150 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD | 0.5 µg/mL | 0.2 µg/mL |
| LOQ | 1.5 µg/mL | 0.6 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC Method | GC Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Repeatability (%RSD) | < 1.0% | < 1.5% |
| Intermediate Precision (%RSD) | < 1.5% | < 2.0% |
Mandatory Visualization
Caption: General workflow for analytical method validation.
Conclusion
Both HPLC and GC are suitable techniques for the quantitative analysis of this compound, each with its own advantages.
-
HPLC is a robust and versatile method, particularly advantageous when dealing with potentially thermally labile impurities or when a simpler sample preparation is desired.[3] Its operation at ambient temperatures minimizes the risk of sample degradation.[1]
-
GC can offer higher sensitivity (lower LOD and LOQ) and potentially faster analysis times, which can be beneficial for high-throughput screening.[1][4] However, it requires the analyte to be volatile and thermally stable, and the high temperatures in the injector and column could potentially degrade the sample or related impurities.[1]
The choice between HPLC and GC for the validation of an analytical method for this compound should be made based on the specific requirements of the analysis. If the primary concern is the detection of trace-level volatile impurities, a validated GC method might be preferable. For routine quality control assays where robustness and versatility are key, a validated HPLC method is an excellent choice. Ultimately, the validation data for either method must demonstrate its suitability for the intended purpose, ensuring the quality and consistency of the final pharmaceutical product.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. iosrjournals.org [iosrjournals.org]
Beyond the Piperidine Ring: A Comparative Guide to Alternative Scaffolds for CNS Drug Discovery
For decades, the 4-arylpiperidine core has been a cornerstone in the design of centrally acting drugs, gracing the structures of numerous therapeutics targeting a wide array of G-protein coupled receptors (GPCRs) and transporters. Its rigid structure and well-defined vector for presenting an aryl group have made it a privileged scaffold in medicinal chemistry. However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has driven researchers to explore beyond this classical motif. This guide provides an objective comparison of alternative scaffolds to the 4-arylpiperidine core, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation CNS therapeutics.
This comparative analysis delves into several promising alternative scaffolds, including azaspiro[3.3]heptanes, tropanes, and pyrrolidines. We will examine their performance against the 4-arylpiperidine core in the context of key CNS targets such as dopamine receptors, serotonin transporters, and opioid receptors, presenting quantitative data in clearly structured tables and detailing the experimental protocols used to generate this data.
The Rise of Spirocyclic Scaffolds: Azaspiro[3.3]heptanes
Azaspiro[3.3]heptanes have emerged as attractive bioisosteres for the piperidine ring. Their rigid, three-dimensional structure offers a distinct advantage in exploring chemical space, often leading to improvements in physicochemical properties such as solubility while maintaining or enhancing biological activity.
Comparative Biological Data: 4-Arylpiperidine vs. Azaspiro[3.3]heptane Scaffolds
| Target | Scaffold | Compound Example | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Dopamine D3 Receptor | 4-Arylpiperidine | N/A | Baseline | Antagonist | [1] |
| Diazaspiro[3.3]heptane | Compound 11 | 24.2 | Antagonist | [1] | |
| Diazaspiro[3.3]heptane | Compound 15a | 25.6 | Antagonist | [1] |
Note: Direct comparative Ki values for a 4-arylpiperidine analog were not provided in the reference, hence it is presented as a baseline for comparison of the alternative scaffolds.
The data indicates that diazaspiro[3.3]heptane-based compounds can exhibit potent binding affinity for the dopamine D3 receptor, with Ki values in the low nanomolar range, comparable to many established 4-arylpiperidine antagonists.[1] This highlights their potential as viable alternatives in the design of D3 receptor ligands.
Bridged Scaffolds: The Tropane Core
The tropane scaffold, a bicyclic amine, offers a conformationally restricted framework that can mimic the spatial arrangement of substituents on a piperidine ring. This rigidity can lead to enhanced selectivity and potency.
Comparative Biological Data: Piperidine vs. Tropane Scaffolds for the Dopamine Transporter (DAT)
| Scaffold | Compound Example | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Reference |
| Piperidine | (-)-9 (n-propyl ester) | 3 | ~3 (calculated from 29-fold more potent than cocaine) | [2] |
| Tropane (Cocaine analog) | Cocaine | ~100 | ~87 | [2] |
This comparison demonstrates that a simplified piperidine-based analog can be significantly more potent than the parent tropane-containing natural product, cocaine, at the dopamine transporter.[2] This underscores that while tropanes are a valid alternative, careful optimization of the piperidine scaffold itself can also yield highly potent compounds.
Five-Membered Ring Alternatives: The Pyrrolidine Scaffold
Pyrrolidine-based scaffolds offer a smaller, more flexible five-membered ring alternative to the six-membered piperidine. This can lead to different binding modes and improved physicochemical properties.
Comparative Biological Data: Piperidine vs. Pyrrolidine Scaffolds for Serotonin Reuptake Inhibition and 5-HT1A Receptor Binding
| Target | Scaffold | Compound Example | SERT Inhibition (IC50, nM) | 5-HT1A Binding (Ki, nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | SERT / 5-HT1A | Piperazine-based | Compound 15a | 14 | 12 |[3] | | | Piperidine replacement | N/A (General finding) | Enhanced | N/A |[3] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D2 or D3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]Spiperone (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, replace the test compound with a high concentration of haloperidol. The total assay volume is typically 250-500 µL.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a method to measure the inhibition of serotonin uptake by a test compound in cells expressing the serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radiolabeled serotonin: [³H]5-HT.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Wash Buffer: Ice-cold KRH buffer.
-
Lysis Buffer: 1% Triton X-100 in KRH buffer.
-
Scintillation cocktail.
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding [³H]5-HT to each well.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for serotonin uptake.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]5-HT.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
Data Analysis:
-
Determine the amount of [³H]5-HT taken up at each concentration of the test compound.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.[6][7]
In Vivo Behavioral Assays
Assessing the in vivo efficacy of CNS drug candidates is crucial. Various behavioral models are used to evaluate the potential therapeutic effects of compounds.
Example: Forced Swim Test (for antidepressant activity)
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure:
-
Administer the test compound or vehicle to the animals (typically mice or rats) at a specific time before the test.
-
Place each animal individually into the water cylinder for a set period (e.g., 6 minutes).
-
Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[3]
-
Example: Novel Object Recognition Test (for cognitive enhancement)
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Training (T1): Place the animal in the arena with two identical objects and allow it to explore for a set time.
-
Testing (T2): After a retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact memory. Cognitive enhancers are expected to improve performance in this task, especially in models of cognitive impairment.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical workflow for a radioligand binding assay.
References
- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(3-Bromophenyl)piperidine and Known Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed binding and functional data for the specific compound 4-(3-Bromophenyl)piperidine is limited. The quantitative data presented in the following tables for this compound is hypothetical and for illustrative purposes only . This guide is intended to provide a structural and methodological template for researchers conducting comparative pharmacological studies. Data for known reference ligands is sourced from published literature.
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting the central nervous system (CNS). These compounds are known to interact with a range of targets, including dopamine, serotonin, and sigma receptors. Halogen substitution on the phenyl ring can significantly modulate a compound's affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative framework for evaluating this compound against well-characterized ligands for the Dopamine D2 receptor, Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors, and the Serotonin Transporter (SERT).
Comparative Receptor Binding Profile
The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Kᵢ) of this compound (hypothetical) and selected standard reference ligands at several key CNS targets. Lower Kᵢ values indicate higher binding affinity.
| Compound | Dopamine D2 (Kᵢ, nM) | Sigma-1 (σ₁) (Kᵢ, nM) | Sigma-2 (σ₂) (Kᵢ, nM) | SERT (Kᵢ, nM) |
| This compound | 55.0 (Hypothetical) | 12.5 (Hypothetical) | 180.0 (Hypothetical) | 450.0 (Hypothetical) |
| Haloperidol | 1.5 - 2.8[1][2] | 2.0 - 6.5[3][4][5] | 103[5] | >1000 |
| Spiperone | 0.035 - 0.125[6][7] | 1500 | >1000 | >1000 |
| (+)-Pentazocine | >10,000 | 1.7 - 3.0[5][8] | >1000 | >10,000 |
| 1,3-Di-o-tolylguanidine (DTG) | >1000 | 35.5 - 69[9][10] | 21 - 39.9[9][10] | >1000 |
| (S)-Citalopram (Escitalopram) | >10,000 | >1000 | >1000 | 0.8 - 1.5[11] |
Comparative Functional Activity Profile
Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The table below presents the functional activity (IC₅₀ for antagonists) of the compounds at the Gi-coupled Dopamine D2 receptor, measured as inhibition of forskolin-stimulated cAMP production.
| Compound | Receptor | Assay Type | Functional Activity (IC₅₀, nM) | Efficacy |
| This compound | Dopamine D2 | cAMP Inhibition | 85.0 (Hypothetical) | Antagonist (Hypothetical) |
| Haloperidol | Dopamine D2 | cAMP Inhibition | 2.5 - 5.0 | Antagonist[2][12] |
| Spiperone | Dopamine D2 | cAMP Inhibition | 0.1 - 0.5 | Antagonist[13][14] |
Mandatory Visualizations
Experimental and Logical Workflows
To elucidate the processes involved in characterizing a novel ligand, the following diagrams illustrate a typical experimental workflow, a key signaling pathway, and the logic behind comparative analysis.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Inhibitory signaling pathway of the D2 receptor.
Caption: Logical flow for compound selection and advancement.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a target receptor.
-
Membrane Preparation:
-
Tissues (e.g., rat striatum for D2) or cultured cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).
-
The homogenate is centrifuged at low speed (1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer.
-
Protein concentration is determined using a BCA protein assay. Membranes are stored at -80°C.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate in a final volume of 250 µL.
-
To each well, add:
-
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of a specific radioligand (e.g., [³H]Spiperone for D2) at a fixed concentration near its Kₔ value.
-
150 µL of the membrane preparation (50-100 µg protein).
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).
-
The plate is incubated (e.g., 60 minutes at 30°C) to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filtermat, separating bound from free radioligand.
-
Filters are washed multiple times with ice-cold wash buffer.
-
Radioactivity trapped on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as percent specific binding versus the log concentration of the test compound.
-
The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Gᵢ-Coupled Receptor cAMP Functional Assay
This protocol measures the ability of a D2 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human Dopamine D2 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well plates and grown to ~80-90% confluency.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are incubated with a pre-equilibration medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-treated with various concentrations of the test antagonist (e.g., this compound) or vehicle for 15-20 minutes.
-
Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (e.g., 5 µM).
-
Simultaneously, a D2 receptor agonist (e.g., quinpirole at its EC₈₀ concentration) is added to all wells except the forskolin-only control.
-
The plate is incubated for 15-30 minutes at 37°C.
-
The reaction is stopped, and cells are lysed.
-
-
cAMP Quantification and Data Analysis:
-
Intracellular cAMP levels are measured using a commercial kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
-
Data are normalized to the response produced by forskolin alone (0% inhibition) and the maximal inhibition by the D2 agonist (100% inhibition).
-
The IC₅₀ value (concentration of antagonist that reverses 50% of the agonist's effect) is determined by fitting the data to a dose-response curve.
-
Conclusion
This comparative guide provides a framework for the pharmacological evaluation of this compound. Based on the hypothetical data, the compound displays a promising profile with high affinity and selectivity for the Sigma-1 receptor over the D2, Sigma-2, and SERT targets. Such a profile suggests potential utility in research areas where Sigma-1 modulation is of interest, such as neuroprotection and cognitive enhancement. The provided experimental protocols offer standardized methods for researchers to generate empirical data, which is essential to validate these preliminary findings and fully characterize the compound's mechanism of action and therapeutic potential.
References
- 1. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged D2 antidopaminergic activity of alkylating and nonalkylating derivatives of spiperone in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is Spiperone used for? [synapse.patsnap.com]
- 14. What is the mechanism of Spiperone? [synapse.patsnap.com]
A Comparative Cross-Reactivity Analysis of 4-(3-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit hypothetical, cross-reactivity profile of the novel compound 4-(3-Bromophenyl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a template for the evaluation of its potential biological targets and off-target effects. The comparison is made against a panel of reference compounds with known activities at receptors commonly associated with the 4-phenylpiperidine scaffold. All data presented herein are illustrative and intended to guide future experimental work.
The 4-phenylpiperidine chemical motif is a well-established pharmacophore found in a multitude of centrally active agents. Ligands incorporating this structure are known to interact with a range of targets, most notably the sigma receptors (σ1 and σ2) and the dopamine transporter (DAT).[1][2][3] Cross-reactivity with other monoamine transporters and G-protein coupled receptors is also a common characteristic of this compound class.[4] Understanding the selectivity profile of new analogues like this compound is therefore critical for predicting their therapeutic potential and off-target liabilities.
Comparative Binding Affinity Profile
The following table summarizes hypothetical binding affinities (Ki, nM) of this compound and selected reference compounds against a panel of receptors and transporters. Lower Ki values indicate higher binding affinity.
| Compound | σ1 Receptor | σ2 Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Histamine H1 Receptor |
| This compound | 15 | 85 | 120 | 850 | 1500 | >10,000 |
| (+)-Pentazocine (σ1 Agonist) | 8 | 1,500 | >10,000 | >10,000 | >10,000 | >10,000 |
| GBR-12909 (DAT Inhibitor) | 500 | 800 | 5 | 250 | 150 | >10,000 |
| 4-Phenylpiperidine | 250 | 600 | 1,500 | >10,000 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Functional Activity Profile
This table presents hypothetical functional data, indicating whether the compound acts as an agonist, antagonist, or inhibitor at the respective targets.
| Compound | σ1 Receptor Functional Assay | Dopamine Uptake Inhibition Assay |
| This compound | Partial Agonist (EC50 = 75 nM) | Inhibitor (IC50 = 250 nM) |
| (+)-Pentazocine | Agonist (EC50 = 30 nM) | No significant activity |
| GBR-12909 | No significant activity | Inhibitor (IC50 = 10 nM) |
| 4-Phenylpiperidine | Weak Partial Agonist (EC50 > 1000 nM) | Weak Inhibitor (IC50 > 3000 nM) |
Data are hypothetical and for illustrative purposes only.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the selected receptors and transporters.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human recombinant target of interest (e.g., σ1, DAT) are cultured and harvested. The cells are lysed by homogenization in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellets are resuspended in an appropriate assay buffer and protein concentration is determined.
-
Competition Binding: A constant concentration of a high-affinity radioligand specific for the target (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [³H]WIN 35,428 for DAT) is incubated with the cell membranes.
-
A range of concentrations of the test compound (e.g., this compound) or a reference compound are added to compete for binding with the radioligand.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Transporter (DAT) Uptake Assay
Objective: To measure the functional inhibition of dopamine uptake by the test compounds.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., GBR-12909) in a Krebs-Ringer-HEPES buffer.
-
Initiation of Uptake: [³H]Dopamine is added to each well to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined using non-linear regression.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the assessment of this compound.
Caption: Mechanism of dopamine transporter (DAT) inhibition.
Caption: Workflow for radioligand binding assay.
References
A Comparative Guide to the Validation of Quantitative Assays for 4-(3-Bromophenyl)piperidine
This guide provides a comprehensive comparison of hypothetical quantitative assay validation for 4-(3-Bromophenyl)piperidine, a key intermediate in pharmaceutical development. The performance of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is objectively evaluated based on internationally recognized validation parameters. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method for quality control and stability studies.
The validation parameters presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose.[5][6][7]
Quantitative Data Summary
The following tables summarize the validation performance of two hypothetical quantitative assays for this compound.
Table 1: Comparison of HPLC and GC-MS Assay Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.85% | 0.75% | ≤ 2.0% |
| - Intermediate Precision | 1.10% | 0.95% | ≤ 2.0% |
| Specificity | No interference from placebo and known impurities | No interference from placebo and known impurities | No co-elution or co-migration with interfering substances |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Range | 0.15 - 150 µg/mL | 0.03 - 100 µg/mL | Established by linearity, accuracy, and precision |
| Robustness | Compliant | Compliant | No significant impact on results with minor variations in method parameters |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are illustrative and should be adapted based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in bulk drug substance and formulated products.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of 1 mg/mL of this compound reference standard is prepared in the mobile phase. Working standards are prepared by serial dilution.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in the mobile phase to achieve a final concentration within the linear range of the method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling. Derivatization is often employed for polar compounds like piperidine derivatives to improve their volatility and chromatographic performance.[8]
-
Instrumentation: GC system coupled with a Mass Spectrometer (single quadrupole or triple quadrupole).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
Derivatization (Example): Acetylation with acetic anhydride. To 1 mg of the sample or standard, 100 µL of pyridine and 100 µL of acetic anhydride are added. The mixture is heated at 60°C for 30 minutes, then evaporated to dryness and reconstituted in ethyl acetate for injection.
Visualizations
Experimental Workflow for Assay Validation
The following diagram illustrates the typical workflow for the validation of a quantitative analytical assay.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. benchchem.com [benchchem.com]
Benchmarking 4-(3-Bromophenyl)piperidine Against Other Dopamine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-Bromophenyl)piperidine and other prominent dopamine receptor modulators. Due to the limited publicly available pharmacological data for this compound, this document focuses on benchmarking its potential profile, based on structurally similar compounds, against well-characterized dopamine receptor modulators. The information herein is intended to support research and drug development efforts in the field of neuroscience.
Introduction to this compound and Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, including motor control, motivation, cognition, and reward.[1] They are primary targets for therapeutic intervention in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[2] Dopamine receptors are categorized into two main families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[3] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[3]
This compound belongs to the phenylpiperidine class of compounds, a scaffold present in numerous centrally active agents. While specific binding affinity and functional activity data for this compound are not extensively reported in peer-reviewed literature, studies on structurally related (S)-phenylpiperidines with substituents at the 3-position of the phenyl ring suggest a potential profile as dopamine autoreceptor antagonists.[4] These related compounds have been observed to influence dopamine synthesis and turnover in vivo, yet they exhibit low affinity for D2 and D3 receptors in vitro.[4] This suggests that this compound might exert its effects through a mechanism that is not solely dependent on high-affinity binding to the primary D2/D3 receptors, warranting further investigation.
This guide will compare the known properties of established dopamine receptor modulators—Haloperidol (a typical antipsychotic), Risperidone and Aripiprazole (atypical antipsychotics)—to provide a framework for evaluating novel compounds like this compound.
Comparative Analysis of Dopamine Receptor Modulators
The following table summarizes the binding affinities (Ki, in nM) of selected dopamine receptor modulators across various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Haloperidol | ~20-40 | ~1-2 | ~0.7 | ~5-10 | ~20-40 |
| Risperidone | ~200-500 | ~3-6 | ~7-10 | ~7 | ~200-500 |
| Aripiprazole | ~1000 | ~0.34-1.7 | ~0.8-4.3 | ~44 | ~1000 |
Note: The binding affinities are approximate values compiled from various sources and can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the characterization of novel dopamine receptor modulators.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM (+)-butaclamol (for non-specific binding) or 50 µL of the test compound dilution.
-
50 µL of [³H]Spiperone at a final concentration close to its Kd value (e.g., 0.2 nM).
-
150 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of butaclamol) from the total binding (CPM in the absence of butaclamol).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gi-Coupled Dopamine Receptors
This protocol is designed to measure the ability of a test compound to modulate the inhibition of adenylyl cyclase activity via a Gi-coupled dopamine receptor (e.g., D2, D3, D4).
Materials:
-
A stable cell line expressing the human dopamine receptor of interest (e.g., D2) and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (as a reference agonist).
-
Test compound.
-
White, opaque 96-well or 384-well microplates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Seed the cells in the white-walled microplates and culture overnight to allow for adherence.
-
On the day of the assay, replace the culture medium with a serum-free medium and incubate for 1-2 hours.
-
For agonist testing:
-
Prepare serial dilutions of the test compound and the reference agonist (dopamine).
-
Add the diluted compounds to the cells and incubate for 15-30 minutes.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM, which should be optimized to produce approximately 80% of the maximal response.
-
Incubate for an additional 15-30 minutes.
-
-
For antagonist testing:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the diluted test compound for 15-30 minutes.
-
Add the reference agonist (dopamine) at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Incubate for 15-30 minutes.
-
Add forskolin to all wells and incubate for an additional 15-30 minutes.
-
-
Add the cAMP detection reagent (e.g., GloSensor™ reagent) according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
For agonist activity, plot the luminescence signal against the log of the compound concentration to determine the EC50 value and the maximal effect (Emax).
-
For antagonist activity, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dopamine Modulator Characterization.
Caption: Logic Flow for Comparative Analysis of Novel Compounds.
References
A Comparative Guide to Analytical Method Transfer for 4-(3-Bromophenyl)piperidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods and a detailed framework for the successful transfer of an analytical method for the quantification and purity assessment of 4-(3-Bromophenyl)piperidine, a key intermediate in pharmaceutical synthesis. The successful transfer of analytical methods between laboratories is a critical step in drug development and manufacturing, ensuring consistent and reliable data throughout the product lifecycle.[1][2] This document outlines the principles of method transfer, compares common analytical techniques, and provides detailed experimental protocols to facilitate a seamless transition.
Introduction to Analytical Method Transfer (AMT)
Analytical method transfer (AMT) is the documented process of demonstrating that a receiving laboratory is qualified to use an analytical method developed by a transferring laboratory.[2] The primary objective is to ensure that the receiving laboratory can achieve equivalent and reliable results, maintaining data integrity across different sites or organizations.[3] Key scenarios necessitating AMT include transferring methods to contract research organizations (CROs), between research and quality control laboratories, or to different manufacturing sites.[1][3]
Several approaches to AMT exist, with the choice depending on the complexity of the method, the experience of the receiving laboratory, and regulatory requirements.[2][4] The most common strategies include:
-
Comparative Testing: Both the transferring (sending unit - SU) and receiving (receiving unit - RU) laboratories analyze the same set of samples, and the results are statistically compared.[3][4][5] This is the most frequently used approach.[4]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[3][4][5]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[1][3][4]
-
Transfer Waiver: A formal transfer may be waived if the receiving laboratory is already familiar with the procedure, for example, for a compendial method.[3][6]
A successful AMT process relies on a well-defined protocol that includes clear objectives, detailed method instructions, and predefined acceptance criteria.[3][4]
Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method is paramount for the accurate analysis of this compound. The most common techniques for the analysis of similar pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for a compound like this compound.
2.2. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For piperidine derivatives, GC can be an effective method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
2.3. Data Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of a compound similar to this compound. The data presented is a representative summary based on established analytical method validation principles.[7]
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria (Typical) |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 |
| Range | 0.1 - 150 µg/mL | 1 - 200 µg/mL | Defined by linearity |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1 µg/mL | Signal-to-Noise ≥ 10 |
| Robustness | Unaffected by minor changes in pH, mobile phase composition | Unaffected by minor changes in flow rate, oven temperature | No significant impact on results |
Experimental Protocols
3.1. Protocol 1: Reversed-Phase HPLC-UV Method
This protocol describes a typical RP-HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector, data acquisition software.
-
Chemicals and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade), this compound reference standard and sample.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.[8]
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as per the standard solution procedure.[8]
-
-
System Suitability: Equilibrate the system with the mobile phase until a stable baseline is achieved.[8] Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
Analysis: Inject the standard and sample solutions and calculate the purity of the sample by comparing the peak area of the main peak to the total peak area.
3.2. Protocol 2: Gas Chromatography-FID Method
This protocol outlines a general GC-FID method for the analysis of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a data acquisition system.
-
Chemicals and Reagents: Dichloromethane (GC grade), Nitrogen (carrier gas), Hydrogen (FID), Air (FID), this compound reference standard and sample.
-
Chromatographic Conditions:
-
Column: Capillary column with a polar stationary phase (e.g., TC-WAX, 25m).[9]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split injection)
-
-
Preparation of Solutions:
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as per the standard solution procedure.
-
-
System Suitability: Inject the standard solution five times and ensure the RSD of the peak area is not more than 2.0%.
-
Analysis: Inject the standard and sample solutions and determine the content of this compound in the sample by comparing the peak areas.
Analytical Method Transfer Workflow
The successful transfer of an analytical method requires a structured approach with clear communication and documentation between the transferring and receiving laboratories.
Caption: A typical workflow for the transfer of an analytical method.
Key Considerations for a Successful Transfer
-
Comprehensive Planning: A detailed transfer protocol is the foundation of a successful transfer. It should clearly outline the scope, responsibilities, materials, equipment, analytical procedure, and acceptance criteria.[3]
-
Communication: Open and frequent communication between the transferring and receiving laboratories is crucial to address any potential issues promptly.[1]
-
Risk Assessment: A risk-based approach can help identify potential challenges, such as differences in instrumentation or analyst experience, allowing for mitigation strategies to be put in place.[2]
-
Documentation: Thorough documentation of all activities, including the transfer protocol, raw data, and the final transfer report, is essential for regulatory compliance.[2][4]
Logical Relationship of Method Transfer Approaches
The choice of method transfer approach is influenced by factors such as the novelty of the method and the experience of the receiving laboratory.
Caption: Decision tree for selecting an appropriate analytical method transfer approach.
By following the guidance and protocols outlined in this document, researchers, scientists, and drug development professionals can ensure the successful and compliant transfer of analytical methods for this compound and other pharmaceutical intermediates.
References
- 1. contractpharma.com [contractpharma.com]
- 2. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices | Pharmaguideline [pharmaguideline.com]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scribd.com [scribd.com]
- 7. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Safety Operating Guide
Proper Disposal of 4-(3-Bromophenyl)piperidine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(3-Bromophenyl)piperidine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, data from closely related isomers and derivatives, such as 1-(4-Bromophenyl)piperidine and 3-(4-bromophenyl)piperidine, indicate that this compound should be handled as a hazardous substance.
Key Hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][4] |
Segregation and Waste Collection
Proper segregation of chemical waste is the first step in the disposal process.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Compatibility: Do not mix this compound waste with other incompatible waste streams.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide:
-
Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Package for Disposal:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
If the primary container is contaminated on the outside, it should be placed in a secondary, larger container that is also properly labeled.
-
-
Arrange for Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS department will typically coordinate this.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste management records.
-
Emergency Preparedness: In case of a spill, immediately evacuate the area and follow your laboratory's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spilled material from entering drains or waterways.[1][5]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and is based on data from structurally similar compounds. Always consult the specific Safety Data Sheet for the compound in use and your institution's Environmental Health and Safety guidelines for complete and accurate disposal procedures.
References
Essential Safety and Logistics for Handling 4-(3-Bromophenyl)piperidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-(3-Bromophenyl)piperidine, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[4]
Table 1: Hazard Summary
| Hazard Type | Description |
| Skin Contact | Causes skin irritation.[1][2][3][4] |
| Eye Contact | Causes serious eye irritation.[1][2][3][4] |
| Inhalation | May cause respiratory irritation.[1][3][4] |
| Ingestion | Harmful if swallowed.[4] |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Goggles should be worn when there is a potential for splashing.[6][7] A face shield may be necessary for larger quantities or when splashing is likely.[5][7] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A disposable gown made of a resistant material like polyethylene-coated polypropylene is preferred for handling hazardous products.[5] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area or under a chemical fume hood.[1] A respirator may be required if dust or aerosols are generated.[5][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to ensure personnel safety and experimental integrity.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in Table 2.
-
-
Handling:
-
Post-Handling:
Diagram: Safe Handling Workflow
Caption: This diagram outlines the procedural steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Protocol: Chemical Waste Disposal
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Disposal:
Diagram: Chemical Disposal Workflow
Caption: This diagram illustrates the necessary steps for the proper disposal of this compound waste.
References
- 1. afgsci.com [afgsci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. hsa.ie [hsa.ie]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. peptide.com [peptide.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
